molecular formula C29H34O17 B1676731 MonoHER CAS No. 23869-24-1

MonoHER

Cat. No.: B1676731
CAS No.: 23869-24-1
M. Wt: 654.6 g/mol
InChI Key: MBHXKZDTQCSVPM-BDAFLREQSA-N
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Description

Monoxerutin is a glycoside and a member of flavonoids.
Monoxerutin is a flavonol, a type of flavonoid.
MONOXERUTIN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-15(33)7-12(41-5-4-30)8-16(18)44-26(27)11-2-3-13(31)14(32)6-11/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHXKZDTQCSVPM-BDAFLREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905139
Record name Monoxerutin
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Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23869-24-1
Record name O-(β-Hydroxyethyl)rutoside
Source CAS Common Chemistry
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Record name Monoxerutin [INN]
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Record name Monoxerutin
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Record name Monoxerutin
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Record name MONOXERUTIN
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MonoHER in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-(β-hydroxyethyl)-rutoside (MonoHER) is a semi-synthetic flavonoid derivative that has demonstrated notable anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. The primary focus is on its well-documented role in inducing mitochondrial-dependent apoptosis, particularly in hepatocellular carcinoma. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a valuable resource for ongoing and future research in oncology and drug development.

Core Mechanism of Action: Induction of Mitochondrial-Dependent Apoptosis

The principal anti-cancer effect of this compound is attributed to its ability to trigger programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. This has been most clearly demonstrated in HepG2 human liver cancer cells.[1] The cascade of events is initiated by mitochondrial disruption, leading to the release of pro-apoptotic factors into the cytoplasm and the subsequent activation of the caspase enzymatic cascade that executes cell death.

Disruption of Mitochondrial Integrity

This compound treatment has been shown to decrease both mitochondrial mass and mitochondrial membrane potential in susceptible cancer cells.[2] This disruption of mitochondrial homeostasis is a critical initiating event in the apoptotic process. The loss of membrane potential compromises the outer mitochondrial membrane, leading to its permeabilization.

Release of Cytochrome C

Following the loss of mitochondrial membrane integrity, cytochrome c, a key protein of the electron transport chain, is released from the intermembrane space into the cytoplasm.[1] This event is a point of no return for the cell, committing it to the apoptotic pathway.

Activation of the Caspase Cascade

Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form the apoptosome. This complex facilitates the cleavage and activation of caspase-9, the initiator caspase in the intrinsic pathway.[1] Activated caspase-9 then proceeds to cleave and activate the executioner caspase, caspase-3.[1]

Execution of Apoptosis

Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[3]

The signaling pathway for this compound-induced mitochondrial apoptosis is depicted below:

MonoHER_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Cytochrome_C_Release Cytochrome C Release MMP_Loss->Cytochrome_C_Release Caspase9 Caspase-9 Activation Cytochrome_C_Release->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Induced Mitochondrial Apoptosis Pathway

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of mitochondrial outer membrane permeabilization. While direct studies on this compound's comprehensive effects on all Bcl-2 family members are limited, it is known to suppress the doxorubicin-dependent activation of the pro-apoptotic protein Bax.[4] This suggests a potential interplay between this compound and the regulation of this crucial protein family, which warrants further investigation.

Effects on Other Signaling Pathways

While the mitochondrial apoptosis pathway is the most well-characterized mechanism of this compound's anti-cancer activity, its effects on other critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, have not yet been extensively studied. Given the interconnectedness of cellular signaling, it is plausible that this compound may also modulate these pathways. This represents a significant area for future research.

A generalized representation of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is shown below.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

The PI3K/Akt/mTOR Signaling Pathway

Similarly, the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation, is another potential target for anti-cancer therapies.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

The MAPK/ERK Signaling Pathway

Cell Cycle Regulation and Reactive Oxygen Species (ROS)

Currently, there is a lack of specific data on how this compound directly modulates cell cycle progression and the expression of key regulators like cyclins and cyclin-dependent kinases (CDKs). Furthermore, while some flavonoids are known to influence the cellular redox state, the direct effect of this compound on the generation of reactive oxygen species (ROS) in cancer cells remains to be elucidated. These areas present important avenues for future investigation to build a more complete picture of this compound's anti-cancer activity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on cancer cells.

Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines

Cell LineCancer TypeConcentration (µM)Effect on Cell ViabilitySignificance
HepG2Liver Cancer120Notable cytotoxic effectp < 0.01[2]
MCF7Breast Cancer120Cytotoxic effectp < 0.05[2]
H1299Lung Cancer120No significant cytotoxic effectp = 0.604[2]

Table 2: Apoptotic Effects of this compound

Cell LineCancer TypeConcentration (µM)% of Apoptotic Cells (Control)% of Apoptotic Cells (this compound-treated)Significance
HepG2Liver Cancer1206.69%21.9%p < 0.01[2]
MCF7Breast CancerNot specifiedNo significant difference from controlNot specifiedNot significant[2]

Detailed Experimental Protocols

Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

  • Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

The workflow for a typical CCK-8 assay is illustrated below:

CCK8_Workflow start Start seed Seed Cells (96-well plate) start->seed incubate1 Incubate (24h) seed->incubate1 treat Add this compound & Controls incubate1->treat incubate2 Incubate (Treatment Period) treat->incubate2 add_cck8 Add CCK-8 Solution incubate2->add_cck8 incubate3 Incubate (1-4h) add_cck8->incubate3 read Measure Absorbance (450 nm) incubate3->read analyze Analyze Data read->analyze end End analyze->end

CCK-8 Assay Experimental Workflow
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Treat cells with this compound and a vehicle control for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Centrifuge the cells and resuspend the pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

The logical relationship for interpreting Annexin V/PI staining results is as follows:

AnnexinV_PI_Interpretation AnnexinV_Neg_PI_Neg Annexin V (-) / PI (-) Viable Cells center AnnexinV_Pos_PI_Neg Annexin V (+) / PI (-) Early Apoptotic Cells AnnexinV_Pos_PI_Pos Annexin V (+) / PI (+) Late Apoptotic/Necrotic Cells AnnexinV_Neg_PI_Pos Annexin V (-) / PI (+) Necrotic Cells

Interpretation of Annexin V/PI Staining Results
Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture.

  • Protocol:

    • Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Conclusion and Future Directions

The available evidence strongly indicates that this compound exerts its anti-cancer effects primarily through the induction of mitochondrial-dependent apoptosis, particularly in hepatocellular carcinoma cells.[1] This is characterized by the disruption of mitochondrial function, release of cytochrome c, and activation of the caspase-9 and -3 cascade.[1] However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

  • Elucidation of its effects on major signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.

  • Investigation of its impact on cell cycle regulation and the expression of cyclins and CDKs.

  • Determination of its role in modulating the cellular redox state and ROS production.

  • Comprehensive profiling of its IC50 values across a broader panel of cancer cell lines.

A deeper understanding of these aspects will be crucial for the rational design of future pre-clinical and clinical studies and for positioning this compound as a potential candidate in combination therapies for various cancers.

References

An In-depth Technical Guide to 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-mono-O-(β-hydroxyethyl)-rutoside, commonly known as monoHER, is a semi-synthetic flavonoid derived from rutin.[1] It has garnered significant interest in the scientific community for its potent antioxidant and cytoprotective properties.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, pharmacokinetics, and mechanisms of action, with a focus on its anticancer and cardioprotective effects.

Chemical Properties and Structure

This compound is structurally characterized by a β-hydroxyethyl group attached to the 7-position of the rutoside molecule. This modification enhances its bioavailability and pharmacological activity compared to its parent compound, rutin.

Chemical Structure of 7-mono-O-(β-hydroxyethyl)-rutoside (this compound)

G img G Metabolic Fate of 7-mono-O-(β-hydroxyethyl)-rutoside This compound 7-mono-O-(β-hydroxyethyl)-rutoside (this compound) Metabolism Metabolic Transformation This compound->Metabolism Methylation Methylation Metabolism->Methylation Glucuronidation Glucuronidation Metabolism->Glucuronidation Oxidation Oxidation of Hydroxyethyl Group Metabolism->Oxidation GSH_Conjugation GSH Conjugation Metabolism->GSH_Conjugation Hydrolysis Hydrolysis of Disaccharide Metabolism->Hydrolysis G Antioxidant Mechanism of this compound ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage causes This compound This compound This compound->ROS scavenges Oxidized_this compound Oxidized this compound This compound->Oxidized_this compound is oxidized to Oxidized_this compound->this compound is regenerated by Ascorbate_GSH Ascorbate / Glutathione Ascorbate_GSH->Oxidized_this compound G This compound-Induced Apoptosis in HepG2 Cells This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces damage Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide to 7-O-β-(4'-hydroxyphenylethyl)-diosmetin (MonoHER): Synthesis, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-O-β-(4'-hydroxyphenylethyl)-diosmetin, commonly known as MonoHER, a semi-synthetic flavonoid derived from rutin. This document details its synthesis, chemical and physical properties, and explores its multifaceted biological activities, including its antioxidant, anti-inflammatory, and pro-apoptotic effects. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside visualizations of the critical signaling pathways it modulates. This guide is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, or 7-mono-O-(β-hydroxyethyl)-rutoside, is a semi-synthetic flavonoid that has garnered significant interest for its therapeutic potential. As a derivative of the naturally occurring flavonoid rutin, this compound exhibits modified physicochemical properties that may enhance its bioavailability and pharmacological activity. It has been investigated for a range of applications, most notably as a protective agent against chemotherapy-induced cardiotoxicity and for its potential anti-cancer properties.[1][2] This guide provides an in-depth exploration of its synthesis, chemical characteristics, and the molecular mechanisms underlying its biological effects.

Synthesis of this compound

This compound is synthesized from rutin via a targeted hydroxyethylation process. The synthesis involves the protection of specific hydroxyl groups on the rutin molecule to direct the hydroxyethylation to the 7-hydroxyl position.

Experimental Protocol: Synthesis of this compound from Rutin

This protocol is based on methodologies described in the patent literature for the selective hydroxyethylation of rutin.[3]

Materials:

  • Rutin

  • Boric acid

  • Alkali salt (e.g., sodium hydroxide)

  • Ethylene oxide

  • Aqueous solvent system

  • Acid (for hydrolysis)

  • Organic solvent for purification (e.g., ethanol)

Procedure:

  • Protection of Hydroxyl Groups:

    • Dissolve rutin in an aqueous or partially aqueous solvent.

    • Add a boric acid alkali salt in a controlled amount to form a boron complex. This complex selectively protects the hydroxyl groups at the 5, 3', and 4' positions of the rutin molecule.

  • Hydroxyethylation Reaction:

    • Introduce ethylene oxide to the reaction mixture containing the boron complex of rutin.

    • The reaction is allowed to proceed, leading to the hydroxyethylation of the unprotected 7-hydroxyl group, forming a hydroxyethoxy compound.

  • Deprotection:

    • Treat the resulting hydroxyethoxy compound in an acidic aqueous medium. This step hydrolyzes the boron complex, deprotecting the hydroxyl groups at the 5, 3', and 4' positions.

  • Purification:

    • The crude this compound is then purified from the reaction mixture. This can be achieved through techniques such as recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography to yield pure 7-O-β-(4'-hydroxyphenylethyl)-diosmetin.

Workflow Diagram:

G rutin Rutin protection Protection of 5, 3', 4' -OH groups (Boric acid alkali salt) rutin->protection boron_complex Rutin-Boron Complex protection->boron_complex hydroxyethylation Hydroxyethylation (Ethylene oxide) boron_complex->hydroxyethylation hydroxyethoxy_compound 7-O-hydroxyethoxy Rutin-Boron Complex hydroxyethylation->hydroxyethoxy_compound deprotection Deprotection (Acidic hydrolysis) hydroxyethoxy_compound->deprotection crude_this compound Crude this compound deprotection->crude_this compound purification Purification (Recrystallization/Chromatography) crude_this compound->purification This compound Pure this compound purification->this compound

Figure 1: Synthesis workflow for this compound from Rutin.

Chemical and Physical Properties

PropertyValueReference/Note
IUPAC Name 7-(2-hydroxyethyl)oxyrutin
Synonyms 7-mono-O-(β-hydroxyethyl)-rutoside
Molecular Formula C₂₉H₃₄O₁₇[4]
Molecular Weight 654.6 g/mol [4]
Melting Point Data not available
pKa Data not available
logP (Octanol/Water) -1.6 (Calculated for a related isomer)[4] (Value for 4'-O-(beta-Hydroxyethyl)rutoside)
Solubility Highly pH-dependent in waterPrecipitates at pH ≤ 8.3

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and signaling-modulatory properties.

Antioxidant Activity

This compound is a potent antioxidant. Its antioxidant capacity can be evaluated using various assays, including the Trolox Equivalent Antioxidant Capacity (TEAC) assay.

This protocol provides a general method for determining the antioxidant capacity of this compound.

Materials:

  • This compound

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Radical Cation Solution:

    • Prepare a stock solution of ABTS and potassium persulfate in water.

    • Allow the solution to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Standard Curve Preparation:

    • Prepare a series of Trolox standards of known concentrations.

  • Assay:

    • Add a small volume of the Trolox standards or this compound samples to individual wells of a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance of each well at 734 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of absorbance for each standard and sample.

    • Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.

    • Determine the Trolox equivalent antioxidant capacity of this compound by comparing its percentage inhibition to the standard curve.[5]

Anti-Inflammatory Activity and MAPK Signaling

This compound has demonstrated anti-inflammatory properties, which are often mediated through the modulation of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, involving ERK, JNK, and p38 kinases, plays a crucial role in the production of pro-inflammatory cytokines.[6] Flavonoids, including likely this compound, can inhibit the phosphorylation and activation of these kinases, thereby reducing the inflammatory response.

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor inflammatory_stimuli->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk This compound This compound mapk MAPK (p38, JNK, ERK) This compound->mapk Inhibition of phosphorylation mapkk MAPKK (e.g., MEK, MKK) mapkkk->mapkk mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription_factors->pro_inflammatory_cytokines

Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound.
Anti-Cancer Activity and Apoptosis Induction

This compound has been shown to induce apoptosis in certain cancer cell lines, particularly HepG2 human liver cancer cells. This pro-apoptotic effect is mediated through the mitochondrial (intrinsic) pathway of apoptosis.

The process involves mitochondrial damage, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, ultimately leading to programmed cell death.[7]

G This compound This compound mitochondria Mitochondria This compound->mitochondria cytochrome_c_release Cytochrome c release mitochondria->cytochrome_c_release caspase9 Caspase-9 activation cytochrome_c_release->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 3: this compound-induced mitochondrial apoptosis pathway.
Modulation of the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and detoxification genes. There is evidence to suggest that flavonoids can modulate this pathway.

This protocol outlines a general procedure to assess the effect of this compound on Nrf2 activation by measuring its nuclear translocation.

Materials:

  • HepG2 cells (or other suitable cell line)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer for cytoplasmic and nuclear protein extraction

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-β-actin for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to a suitable confluency.

    • Treat the cells with various concentrations of this compound for a specified time period. A positive control (e.g., sulforaphane) and a vehicle control should be included.

  • Protein Extraction:

    • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear proteins using a commercial kit or standard laboratory protocols.

  • Protein Quantification:

    • Determine the protein concentration of the cytoplasmic and nuclear extracts using a protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Probe the membranes for loading controls (Lamin B for nuclear extracts and β-actin for cytoplasmic extracts) to ensure equal protein loading.[8][9]

  • Data Analysis:

    • Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear and cytoplasmic fractions in response to this compound treatment. An increase in the nuclear Nrf2 level indicates activation of the pathway.

Conclusion

This compound is a promising semi-synthetic flavonoid with a range of beneficial biological activities. Its synthesis from the readily available natural product rutin makes it an accessible compound for further research and development. The antioxidant, anti-inflammatory, and pro-apoptotic properties of this compound, mediated through the modulation of key signaling pathways, highlight its potential as a therapeutic agent in various disease contexts. This technical guide provides a foundational resource for researchers to further explore the pharmacological potential of this compound and to develop novel therapeutic strategies. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and to optimize its formulation for clinical applications.

References

A Comprehensive Technical Guide to the Biological Activity of 7-Mono-O-(β-hydroxyethyl)-rutoside (MonoHER)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Mono-O-(β-hydroxyethyl)-rutoside (MonoHER) is a semi-synthetic flavonoid, a derivative of the naturally occurring rutin. As a member of the flavonoid class of polyphenols, this compound has garnered significant scientific interest for its diverse biological activities and potential therapeutic applications. Flavonoids, in general, are known for their antioxidant, anti-inflammatory, and anticancer properties, and this compound has been specifically investigated for its efficacy and mechanisms of action in these areas.[1][2] This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.

Anticancer Activity

This compound has demonstrated notable antiproliferative and cytotoxic effects against specific cancer cell lines. The primary mechanism identified is the induction of mitochondrial-dependent apoptosis.[3][4]

Mechanism of Action: Induction of Mitochondrial-Dependent Apoptosis

Studies have shown that this compound can selectively inhibit cell growth and induce apoptosis in human liver cancer (HepG2) and breast cancer (MCF7) cells, while showing little to no effect on lung cancer (H1299) cells.[1][4] The apoptotic process in HepG2 cells is triggered via the intrinsic, or mitochondrial, signal transduction pathway.[3][5]

The key events in this pathway are:

  • Mitochondrial Damage: this compound induces damage to the mitochondria.[1]

  • Cytochrome C Release: This damage leads to the release of cytochrome C from the mitochondria into the cytoplasm.[3][4]

  • Caspase Activation: Cytoplasmic cytochrome C activates a cascade of caspases. Specifically, it triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[4]

  • Apoptosis Execution: Activated caspase-3 systematically dismantles the cell, leading to apoptotic cell death.[4]

This targeted action on cancer cells, particularly HepG2, highlights this compound's potential as a selective anticancer agent.[6]

Signaling Pathway

MonoHER_Apoptosis_Pathway cluster_cell HepG2 Cancer Cell This compound This compound Mito Mitochondrion This compound->Mito Induces Damage CytoC Cytochrome C Mito->CytoC Release Casp9 Pro-Caspase-9 aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp3 Active Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Execution

Caption: this compound-induced mitochondrial apoptosis pathway in HepG2 cells.

Quantitative Data: In Vitro Anticancer Effects
Cell LineTreatmentConcentrationEffectSignificanceReference
HepG2 (Liver Cancer)This compound120 µMSignificant reduction in cell viabilityp < 0.01[1][6]
MCF7 (Breast Cancer)This compound120 µMReduction in cell viabilityp < 0.05[1][6]
H1299 (Lung Cancer)This compound120 µMNo significant cytotoxic effectp = 0.604[1][6]
HepG2 (Liver Cancer)This compound120 µMIncreased apoptotic cells from 6.69% to 21.9%p < 0.01[6]
WLS-160This compound50 µMSensitizes cells to doxorubicin-induced apoptosis-[1][4]
Key Experimental Protocols

1.4.1. Cell Viability Assessment (CCK-8 Assay) The Cell Counting Kit-8 (CCK-8) assay is used to assess the cytotoxic effect of this compound.

  • Principle: The assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.

  • Methodology:

    • Cancer cells (e.g., HepG2, MCF7, H1299) are seeded in 96-well plates and cultured.

    • Cells are then exposed to various concentrations of this compound (e.g., 30 µM, 60 µM, 120 µM) for a specified duration.

    • After incubation, CCK-8 solution is added to each well.

    • The plate is incubated for a period (e.g., 1-4 hours) to allow for the colorimetric reaction.

    • The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.[1][4]

1.4.2. Apoptosis Detection (Flow Cytometry with Annexin-V/PI Staining) This method is used to quantify the percentage of apoptotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin-V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells.

  • Methodology:

    • Cells are treated with or without this compound (e.g., 120 µM).

    • After treatment, both floating and adherent cells are collected.

    • Cells are washed and resuspended in Annexin-V binding buffer.

    • Fluorescently labeled Annexin-V and PI are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature.

    • Samples are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin-V-/PI-), early apoptotic cells (Annexin-V+/PI-), and late apoptotic/necrotic cells (Annexin-V+/PI+).[6]

1.4.3. Western Blot Analysis for Apoptosis-Related Proteins This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptosis pathway.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against the target proteins (e.g., Caspase-9, Caspase-3) and secondary antibodies conjugated to an enzyme for detection.

  • Methodology:

    • Cells are treated with this compound, and total protein is extracted.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are loaded and separated on an SDS-PAGE gel.

    • Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to proteins like cleaved caspase-9 and cleaved caspase-3.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]

Apoptosis_Workflow start Seed HepG2 Cells treat Treat with this compound (e.g., 120 µM) start->treat incubate Incubate for 24-48h treat->incubate harvest Harvest Cells (Adherent + Floating) incubate->harvest wash Wash with PBS harvest->wash stain Stain with Annexin-V/PI wash->stain analyze Analyze via Flow Cytometry stain->analyze end Quantify Apoptotic Cells analyze->end

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Antioxidant Activity

This compound exhibits potent antioxidant properties through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems.

Mechanisms of Action

2.1.1. Direct Radical Scavenging and Interaction with the Endogenous Network this compound is an effective scavenger of free radicals such as hydroxyl and superoxide radicals.[7] Upon scavenging a radical, the flavonoid itself becomes an oxidation product. A key feature of this compound is its interplay with the body's endogenous antioxidant network. In human blood plasma, oxidized this compound is efficiently reduced back to its parent form by ascorbate (Vitamin C).[5][8] This recycling mechanism prevents the oxidized flavonoid from reacting with and potentially damaging thiol-containing proteins.[5] This is a significant advantage over other flavonoids like quercetin, whose oxidized form preferentially reacts with thiols rather than being recycled by ascorbate.[5][8] This allows this compound to safely channel the reactivity of radicals into the endogenous antioxidant network for complete neutralization.[5]

Antioxidant_Network ROS Reactive Oxygen Species This compound This compound ROS->this compound Scavenging Oxthis compound Oxidized This compound Ascorbate Ascorbate Oxthis compound->Ascorbate Recycling Thiols Protein Thiols (e.g., GSH) Oxthis compound->Thiols Minimal Reaction Ascorbate->this compound Damage Potential Damage

Caption: this compound's interaction with the endogenous antioxidant network.

2.1.2. Activation of the NRF2 Pathway Beyond direct scavenging, this compound can bolster the cell's own antioxidant defenses. The thiol-reactive oxidation product of this compound, formed during oxidative stress, can selectively induce the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[9][10] NRF2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. Under normal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). The oxidized this compound product is thought to react with cysteine residues in KEAP1, leading to the release of NRF2.[11] NRF2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like heme oxygenase-1 (HO-1).[9][11][12] This enforces the endogenous antioxidant shield, providing adaptive protection against oxidative stress.[9][10]

Quantitative Data: Antioxidant and Protective Effects
Cell/SystemParameterThis compound EffectComparisonReference
HUVECs (Endothelial Cells)Protection against oxidative stressPotent protector (EC50 = 80 nM)Its metabolite, methylthis compound, was far less protective (EC50 > 100 µM)[7]
Chemical AssaysRadical Scavenging ActivitySuperior to its metabolite, methylthis compound-[7]
Human NeutrophilsPMA-stimulated superoxide productionInhibition of superoxide radical production-[13]
Key Experimental Protocols

2.3.1. Trolox Equivalent Antioxidant Capacity (TEAC) Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+. The degree of color inhibition upon addition of the antioxidant is compared to that of Trolox, a water-soluble vitamin E analog, and the results are expressed as Trolox equivalents.

  • Methodology:

    • The ABTS•+ radical cation is pre-generated by reacting ABTS with potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at a given wavelength (e.g., 734 nm).

    • A baseline absorbance reading is taken.

    • This compound or a standard (Trolox) is added to the solution.

    • The absorbance is measured again after a set incubation time.

    • The percentage inhibition of absorbance is calculated and plotted against the concentration of the antioxidant to determine the TEAC value.[7]

2.3.2. NRF2 Activation and Gene Expression Analysis (qPCR)

  • Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of NRF2-target genes (e.g., HO-1, Gpx3) to assess the activation of the adaptive antioxidant response.

  • Methodology:

    • Cells or tissues are treated with this compound under conditions of oxidative stress.

    • Total RNA is extracted and purified.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qPCR is performed using specific primers for target genes (HO-1, Gpx3) and a reference (housekeeping) gene.

    • The relative expression of the target genes is calculated using the ΔΔCt method, comparing the this compound-treated group to the control group.[9][10]

Anti-inflammatory and Organ-Protective Activities

This compound also exhibits significant anti-inflammatory and cytoprotective effects in various preclinical models.

Cardioprotection

This compound has shown promise as a protective agent against doxorubicin (DOX)-induced cardiotoxicity, a major limiting factor in the clinical use of this effective anticancer drug.[14][15] The mechanism involves the suppression of DOX-induced apoptosis in cardiac myocytes.[14] Furthermore, this compound can reduce the accumulation of Nε-(carboxymethyl) lysine (CML), an advanced glycation end product associated with inflammation and oxidative stress, in the heart following DOX treatment.[16]

Hepatoprotection

In a rat model of sinusoidal obstruction syndrome (SOS) induced by monocrotaline, pre-treatment with this compound prevented the associated portal hypertension and hepatocellular damage.[17] This was linked to a reduction in inflammatory cell infiltration and lower expression of matrix metalloproteinase-9 (MMP-9).[17] In models of non-alcoholic fatty liver disease (NAFLD), this compound helps the liver adapt to oxidative stress, partly through the NRF2 pathway.[9][10]

Quantitative Data: In Vivo Protective Effects
Animal ModelConditionTreatmentMeasured ParameterResultSignificanceReference
BALB/c MiceDoxorubicin-induced cardiotoxicityDOX + this compoundRatio of abnormal cardiomyocytesSignificant reduction vs. DOX alonep ≤ 0.02[16]
BALB/c MiceDoxorubicin-induced cardiotoxicityDOX + this compoundCML staining intensitySignificant reduction vs. DOX alonep ≤ 0.01[16]
RatsMonocrotaline (MCT)-induced liver injuryMCT + this compoundPortal Pressure (72 hr)7.3 mmHg vs. 11.4 mmHg (MCT alone)p = 0.016[17]
RatsMonocrotaline (MCT)-induced liver injuryMCT + this compoundALT Levels (72 hr)46.2 IU/L vs. 311.9 IU/L (MCT alone)p < 0.01[17]
RatsMonocrotaline (MCT)-induced liver injuryMCT + this compoundLiver Damage Score (72 hr)4.8 vs. 10.3 (MCT alone)p < 0.01[17]

Metabolism and Bioavailability

It is critical to note that the metabolism of this compound differs significantly between species, which impacts its pharmacological activity. In mice, the primary metabolic route is methylation, which forms bioactive metabolites that contribute to its cardioprotective effects.[15] However, in humans, this compound is predominantly converted into inactive glucuronidated metabolites.[15][18] This difference in metabolic profile may explain why the cardioprotection observed in mice has not been replicated in human studies.[15]

Conclusion

This compound is a multifaceted flavonoid with potent and selective biological activities. Its ability to induce mitochondrial-dependent apoptosis in specific cancer cells, coupled with its sophisticated antioxidant action involving both direct radical scavenging and enhancement of endogenous defenses via the NRF2 pathway, makes it a compelling candidate for further investigation. Its demonstrated organ-protective effects in preclinical models of cardiotoxicity and liver injury further broaden its therapeutic potential. However, the significant species-specific differences in metabolism present a critical challenge for clinical translation. Future research should focus on developing strategies to overcome these metabolic hurdles, such as creating derivatives with improved metabolic stability in humans or exploring novel delivery systems to enhance the bioavailability of its active forms. A deeper understanding of its interaction with specific molecular targets will be essential for harnessing the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Discovery and History of MonoHER

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and preclinical and clinical development of MonoHER (7-mono-O-(β-hydroxyethyl)-rutoside). This compound is a semi-synthetic flavonoid, a derivative of the naturally occurring rutin, and a component of the vasoprotective drug Venoruton®. Initially investigated for its efficacy in treating chronic venous insufficiency, this compound has garnered significant attention for its potent antioxidant properties and its potential as a cardioprotective agent against doxorubicin-induced cardiotoxicity. Furthermore, emerging research has unveiled its anticancer activities, particularly its ability to induce apoptosis in cancer cells through the mitochondrial signaling pathway. This document details the synthesis of this compound, summarizes key experimental findings in structured tables, provides detailed protocols for pivotal experiments, and illustrates the compound's mechanism of action through signaling pathway diagrams.

Introduction and History

This compound, chemically known as 7-mono-O-(β-hydroxyethyl)-rutoside, is a semi-synthetic flavonoid derived from rutin. It is a constituent of the registered drug Venoruton, which has been used in the treatment of chronic venous insufficiency. The development of hydroxyethylrutosides, including this compound, arose from the therapeutic interest in the vasoprotective and antioxidant properties of flavonoids. While a precise, detailed timeline of its initial discovery is not extensively documented in publicly available literature, its development is closely tied to the history of Venoruton and the broader research into the therapeutic potential of semi-synthetic flavonoids.

The primary rationale for the development of this compound and other hydroxyethylrutosides was to enhance the bioavailability and therapeutic efficacy of the parent compound, rutin. The introduction of the hydroxyethyl group was intended to improve solubility and absorption, thereby augmenting its pharmacological activity.

Early research on this compound focused on its potent antioxidant capabilities. It was identified as a powerful scavenger of free radicals and a chelator of transition metals, properties that underpinned its initial investigation as a protective agent against oxidative stress-induced pathologies. This led to its exploration as a cardioprotective agent to mitigate the well-documented cardiotoxicity associated with the anthracycline chemotherapeutic agent, doxorubicin.

More recently, the scientific focus has expanded to include the anticancer properties of this compound. Studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines and to induce programmed cell death, or apoptosis, through specific molecular pathways.

Chemical and Physical Properties

PropertyValue
Chemical Name 7-mono-O-(β-hydroxyethyl)-rutoside
Synonyms This compound, 7-Monohydroxyethylrutoside
Molecular Formula C29H34O17[1]
Molecular Weight 654.57 g/mol [1]
CAS Number 23869-24-1[1]
Appearance Light yellow to yellow solid[1]
Solubility Soluble in aqueous solutions

Preclinical and Clinical Development

Cardioprotective Effects against Doxorubicin-Induced Cardiotoxicity

This compound has been extensively studied for its potential to mitigate the cardiotoxic side effects of the chemotherapy drug doxorubicin.

Preclinical Studies in Mice:

Study ParameterObservationReference
Animal Model BALB/c mice[2]
Doxorubicin (DOX) Dosage 4 mg/kg i.v. weekly for 6 weeks[2]
This compound Dosage 500 mg/kg i.p.[2]
Outcome This compound provided initial protection against DOX-induced cardiotoxicity. However, the protective effect was not sustained over a 6-month observation period, and repeated doses of this compound appeared to potentially worsen cardiotoxicity.[2]
Conclusion The dose and frequency of this compound administration are critical factors in its cardioprotective efficacy and the avoidance of pro-oxidant effects.[2]

Phase II Clinical Trial:

A phase II clinical study was conducted to evaluate the cardioprotective effects of this compound in patients with metastatic cancer being treated with doxorubicin.

Study ParameterDetailsReference
Number of Patients 8[3]
This compound Dosage 1500 mg/m² as a 10-minute intravenous infusion prior to doxorubicin[3]
Doxorubicin Cumulative Dose for Biopsy 300 mg/m²[3]
Primary Endpoint Histopathological changes in cardiomyocytes (Billingham score)[3]
Results The mean biopsy score in patients receiving this compound and doxorubicin was 2.7, which was higher than the historical mean score of 1.4 for patients receiving doxorubicin alone. This suggested a potential enhancement of doxorubicin-induced cardiotoxicity at this high dose of this compound.[1][3]
Antitumor Activity Interestingly, the antitumor activity of doxorubicin appeared to be enhanced in patients receiving this compound. Three out of four patients with metastatic soft-tissue sarcoma had a partial remission, and one had stable disease.[1][3]
Conclusion The high dose of this compound used in this study did not demonstrate a cardioprotective effect and may have exacerbated cardiotoxicity. The authors hypothesized that this could be due to the depletion of the glutathione defense system in both the heart and the tumor.[1][3]
Anticancer Activity

This compound has shown promise as an anticancer agent, particularly in hepatocellular carcinoma.

In Vitro Studies in HepG2 Cells:

| Experimental Assay | this compound Concentration | Key Findings | Reference | | --- | --- | --- | | Cell Viability (CCK-8 Assay) | 30, 60, 120 µM | Dose-dependent reduction in the viability of HepG2 and MCF7 cells. No significant effect on H1299 cells. | | | Apoptosis (Annexin V/PI Staining) | 120 µM | Significant induction of apoptosis in HepG2 cells. No significant apoptosis was observed in MCF7 or H1299 cells. | | | Mitochondrial Membrane Potential (JC-1 Assay) | 120 µM | Significant decrease in mitochondrial membrane potential in HepG2 cells, indicating mitochondrial damage. | | | Western Blot Analysis | 120 µM | Increased expression of cleaved caspase-9 and cleaved caspase-3, and release of cytochrome C from the mitochondria into the cytoplasm in HepG2 cells. | |

Experimental Protocols

Synthesis of 7-mono-O-(β-hydroxyethyl)-rutoside (this compound)

The synthesis of this compound is described in US Patent 4,153,788. The following is a detailed protocol based on the patent description.

Materials:

  • Rutoside

  • Boric acid alkali salt (e.g., sodium borate)

  • Ethylene oxide

  • Aqueous medium (e.g., water)

  • Acidic medium (e.g., dilute hydrochloric acid)

  • Solvent

Procedure:

  • Formation of the Boron Complex:

    • Dissolve rutoside in an at least partially aqueous solvent.

    • Add a boric acid alkali salt in an amount that does not substantially exceed the amount necessary to form a boron complex. This step protects the hydroxyl groups at the 3' and 4' positions of the B-ring and the 5-position of the A-ring.

  • Hydroxyethylation:

    • React the formed boron complex with ethylene oxide. This reaction introduces a hydroxyethyl group at the 7-position of the A-ring.

  • Hydrolysis of the Boron Complex:

    • Treat the resulting hydroxyethoxy compound in an at least partially aqueous acid medium. This step hydrolyzes the boron complex, deprotecting the hydroxyl groups and yielding 7-mono-O-(β-hydroxyethyl)-rutoside.

  • Purification:

    • The final product can be purified using standard techniques such as recrystallization or chromatography.

Experimental Workflow for this compound Synthesis:

G cluster_synthesis This compound Synthesis Workflow Rutoside Rutoside BoronComplex Boron Complex Formation (Protection of 3', 4', and 5-OH groups) Rutoside->BoronComplex Boric acid alkali salt Hydroxyethylation Hydroxyethylation (Addition of hydroxyethyl group at 7-OH) BoronComplex->Hydroxyethylation Ethylene oxide Hydrolysis Acidic Hydrolysis (Deprotection) Hydroxyethylation->Hydrolysis Aqueous acid This compound This compound Hydrolysis->this compound

Caption: Workflow for the semi-synthesis of this compound from rutoside.

Cell Viability Assay (CCK-8)

Materials:

  • HepG2, MCF7, or H1299 cells

  • 96-well plates

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0, 30, 60, 120 µM) for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis Markers

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cytochrome C, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Mitochondrial Membrane Potential Assay (JC-1)

Materials:

  • Treated and untreated cells

  • JC-1 reagent

  • Assay buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in cell culture medium containing JC-1 reagent (typically 1-10 µg/mL).

  • Incubate the cells at 37°C for 15-30 minutes in the dark.

  • Wash the cells with assay buffer to remove excess JC-1.

  • Resuspend the cells in assay buffer.

  • Analyze the cells immediately by flow cytometry or fluorescence microscopy. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers).

Mechanism of Action: Signaling Pathway

The anticancer activity of this compound in HepG2 cells is primarily mediated through the induction of apoptosis via the mitochondrial (intrinsic) pathway.

G

References

MonoHER and Mitochondrial-Dependent Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MonoHER (7-mono-O-(β-hydroxyethyl)-rutoside), a semi-synthetic flavonoid, has demonstrated a dual role in cellular apoptosis. It can act as a protective agent for normal cells against chemotherapy-induced damage while simultaneously inducing apoptosis in specific cancer cell lines. This guide provides an in-depth technical overview of the mechanisms, experimental protocols, and signaling pathways associated with this compound-induced mitochondrial-dependent apoptosis, with a particular focus on its effects on the human liver cancer cell line, HepG2.

Mechanism of Action: The Intrinsic Apoptotic Pathway

This compound primarily triggers the intrinsic, or mitochondrial-dependent, pathway of apoptosis in susceptible cancer cells. This pathway is a highly regulated process orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins. The key molecular events initiated by this compound are:

  • Modulation of Bcl-2 Family Proteins: this compound treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that commits the cell to apoptosis[1].

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic proteins at the mitochondrial outer membrane leads to the formation of pores, a process known as MOMP.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): A direct consequence of MOMP is the loss of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and an early event in apoptosis.

  • Release of Cytochrome c: The permeabilized mitochondrial membrane allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.

  • Executioner Caspase Cascade: Activated caspase-9 subsequently cleaves and activates executioner caspases, primarily caspase-3.

  • Cellular Dismantling: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative effects of this compound on cancer cells as reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssayIC50 Value (µM)Exposure Time (h)Reference
HepG2CCK-8120Not Specified[2]
MCF7CCK-8>120Not Specified[2]
H1299CCK-8Not SignificantNot Specified[2]

Table 2: Induction of Apoptosis in HepG2 Cells by this compound

TreatmentConcentration (µM)Apoptotic Cells (%) (Q2 + Q3)MethodReference
Control06.69Annexin V/PI Staining[2]
This compound12021.9Annexin V/PI Staining[2]

Table 3: Effect of this compound on Apoptotic Protein Expression in HepG2 Cells

ProteinTreatmentFold Change (vs. Control)MethodReference
Cleaved Caspase-3120 µM this compoundSignificantly Upregulated (p < 0.01)Western Blot[2]
Cleaved Caspase-9120 µM this compoundSignificantly Upregulated (p < 0.01)Western Blot[2]
Cytochrome c (cytosolic)120 µM this compoundSignificantly Upregulated (p < 0.01)Western Blot[2]
Bax/Bcl-2 RatioNot specified for this compound, but a similar compound (R2-viniferin) showed a dose-dependent increase (39% at 5 µM and 123% at 10 µM)Western Blot[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the role of this compound in mitochondrial-dependent apoptosis.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HepG2) in a 6-well plate and culture to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Also, collect the supernatant containing any floating cells to ensure all apoptotic cells are included in the analysis.

    • For suspension cells, directly collect the cells by centrifugation.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential.

Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the apoptosis assay protocol. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

  • JC-1 Staining Solution Preparation: Prepare a working solution of JC-1 in pre-warmed cell culture medium at a final concentration of 1-10 µM.

  • Cell Staining:

    • Remove the culture medium from the treated cells.

    • Add the JC-1 staining solution and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • For adherent cells, aspirate the staining solution and wash the cells twice with pre-warmed PBS.

    • For suspension cells, centrifuge to pellet the cells, remove the supernatant, and wash twice with pre-warmed PBS.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (J-monomers) fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate channels for detecting red and green fluorescence.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members, caspases, and PARP.

Protocol:

  • Protein Extraction:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-PARP) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

MonoHER_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP Mito_Potential Loss of Mitochondrial Membrane Potential (ΔΨm) MOMP->Mito_Potential CytoC_Release Cytochrome c Release MOMP->CytoC_Release Apaf1 Apaf-1 CytoC_Release->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 recruits and activates Casp9 Activated Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 cleaves and activates Casp3 Activated Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound-induced mitochondrial-dependent apoptosis signaling pathway.

AnnexinV_PI_Workflow start Start: Cell Culture and Treatment harvest Harvest Adherent and Floating Cells start->harvest wash Wash Cells with Ice-Cold PBS (2x) harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min at RT in the Dark stain->incubate analyze Add Binding Buffer and Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

JC1_Workflow start Start: Cell Culture and Treatment add_jc1 Add JC-1 Staining Solution start->add_jc1 incubate Incubate for 15-30 min at 37°C add_jc1->incubate wash Wash Cells with Pre-warmed PBS (2x) incubate->wash analyze Analyze by Fluorescence Microscopy or Flow Cytometry wash->analyze

Caption: Experimental workflow for measuring mitochondrial membrane potential using JC-1.

WesternBlot_Workflow start Start: Cell Treatment and Lysis quantify Protein Quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect analyze Analysis and Quantification detect->analyze

Caption: General experimental workflow for Western Blot analysis.

Conclusion

This compound represents a promising compound with selective apoptotic activity against certain cancer cells. Its mechanism of action through the mitochondrial-dependent pathway offers several points for therapeutic intervention and further investigation. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to study the effects of this compound and similar compounds on apoptosis. Further research is warranted to explore the full therapeutic potential of this compound, including its efficacy in a broader range of cancer types and its potential for combination therapies.

References

Cellular Uptake and Metabolism of 7-Mono-O-(β-hydroxyethyl)-rutoside (MonoHER): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of 7-Mono-O-(β-hydroxyethyl)-rutoside (MonoHER), a semi-synthetic flavonoid with demonstrated anticancer properties. This document details the cytotoxic and apoptotic effects of this compound on various cancer cell lines, with a particular focus on its mechanism of action in HepG2 human liver cancer cells. We present detailed experimental protocols for key assays used to evaluate this compound's cellular effects, including cell viability, mitochondrial membrane potential, and protein expression analysis. Furthermore, this guide summarizes the known metabolic pathways of this compound in both preclinical models and humans, highlighting significant species-specific differences. Signaling pathways modulated by this compound are discussed and visualized. All quantitative data from the cited studies are compiled into structured tables for comparative analysis, and experimental workflows and signaling cascades are illustrated using detailed diagrams to facilitate a deeper understanding of the molecular pharmacology of this compound.

Introduction

7-Mono-O-(β-hydroxyethyl)-rutoside (this compound) is a semi-synthetic derivative of the naturally occurring flavonoid rutin. Flavonoids have garnered significant interest in drug discovery due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been investigated for its potential as a therapeutic agent, particularly in oncology. Understanding its cellular uptake, metabolic fate, and mechanism of action is crucial for its development as a drug candidate. This guide aims to consolidate the existing scientific knowledge on these aspects to support further research and development efforts.

Cellular Uptake of this compound

The precise mechanisms governing the cellular uptake of this compound have not been fully elucidated in the available literature. However, based on the general principles of flavonoid transport, several potential mechanisms can be considered. Flavonoids, depending on their structure and glycosylation pattern, can cross cell membranes via passive diffusion or through carrier-mediated transport.

  • Passive Diffusion : As a relatively small and lipophilic molecule, the aglycone of this compound may be able to passively diffuse across the lipid bilayer of the cell membrane, driven by its concentration gradient.

  • Active Transport : It is also plausible that specific transporters, such as members of the ATP-binding cassette (ABC) transporter family, could be involved in the uptake or efflux of this compound and its metabolites. Further investigation using in vitro models like Caco-2 cell monolayers is required to determine the permeability coefficients and identify the specific transporters involved in this compound's cellular entry and exit.

Metabolism of this compound

The metabolism of this compound has been studied in both mice and humans, revealing significant interspecies differences.

In mice, this compound undergoes extensive metabolism, resulting in the identification of thirteen different metabolites. The primary metabolic routes include methylation, glucuronidation, oxidation of the hydroxyethyl group, glutathione (GSH) conjugation, and hydrolysis of its disaccharide moiety[1]. It has been suggested that the methylated metabolites of this compound may be responsible for its observed cardioprotective effects in mice, potentially due to higher cellular uptake and lower clearance rates compared to the parent compound[1].

In contrast, the metabolism of this compound in humans is dominated by glucuronidation, leading to the formation of what are presumed to be inactive metabolites[2]. This difference in metabolic profiling between mice and humans may explain the variations in the pharmacological activities of this compound observed in preclinical and clinical studies[2].

Table 1: Summary of this compound Metabolism

FeatureIn MiceIn HumansReference
Primary Metabolic Route MethylationGlucuronidation[1][2]
Number of Metabolites Identified 13Not specified, predominantly glucuronides[1]
Bioactivity of Metabolites Methylated metabolites are considered bioactiveGlucuronidated metabolites are considered inactive[1][2]
Metabolic Pathways Methylation, glucuronidation, oxidation, GSH conjugation, hydrolysisPredominantly glucuronidation[1]

Cellular Effects of this compound

This compound has been shown to exert cytotoxic and pro-apoptotic effects on specific cancer cell lines.

Cytotoxicity

This compound reduces the viability of HepG2 (human liver cancer) and MCF7 (human breast cancer) cells in a dose-dependent manner. A concentration of 120 µmol/L this compound resulted in a significant cytotoxic effect in both HepG2 and MCF7 cells. However, it did not show significant cytotoxicity in H1299 (human lung cancer) cells at the same concentration[3].

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeEffect of 120 µmol/L this compoundReference
HepG2 Liver CancerNotable cytotoxic effect (p < 0.01)[3]
MCF7 Breast CancerNotable cytotoxic effect (p < 0.05)[3]
H1299 Lung CancerNo significant cytotoxic effect[3]
Induction of Apoptosis

This compound has been demonstrated to induce apoptosis specifically in HepG2 cells. Treatment with 120 µM this compound significantly increased the percentage of apoptotic HepG2 cells from 6.69% in control to 21.9%[3]. This apoptotic effect was not observed in MCF7 or H1299 cells under the same conditions.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound in inducing cancer cell death involves the activation of the intrinsic (mitochondrial) apoptosis pathway.

Intrinsic Apoptosis Pathway

In HepG2 cells, this compound triggers a cascade of events leading to apoptosis:

  • Mitochondrial Damage : this compound damages the mitochondria, leading to a decrease in the mitochondrial membrane potential.

  • Cytochrome C Release : This damage results in the release of cytochrome C from the mitochondria into the cytoplasm.

  • Caspase Activation : Cytoplasmic cytochrome C initiates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

  • Apoptosis Execution : Activated caspase-3 orchestrates the execution phase of apoptosis, leading to cell death.

Intrinsic_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Damages Cytochrome_C_cyto Cytochrome C (in Cytoplasm) Mitochondria->Cytochrome_C_cyto Release Pro_Caspase9 Pro-caspase-9 Cytochrome_C_mito Cytochrome C (in Mitochondria) Apoptosome Apoptosome Formation Cytochrome_C_cyto->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activation Pro_Caspase9->Apoptosome Caspase3 Activated Caspase-3 Caspase9->Caspase3 Pro_Caspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.
Other Potential Signaling Pathways

While the intrinsic apoptosis pathway is the most well-documented mechanism for this compound's anticancer activity, flavonoids, in general, are known to modulate other signaling pathways involved in cell proliferation, survival, and inflammation, such as:

  • NF-κB Signaling Pathway : This pathway is a key regulator of inflammation and cell survival. Some flavonoids have been shown to inhibit NF-κB activation.

  • MAPK Signaling Pathway : The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling Pathway : This pathway is crucial for cell survival and proliferation.

Further research is needed to determine if this compound directly modulates these pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for studying the cellular effects of this compound.

Cell Viability Assay (CCK-8)

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF7, H1299)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium with vehicle as a control) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

Mitochondrial Membrane Potential Assay (JC-1)

This protocol is for assessing changes in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution

  • JC-1 staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell viability assay.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with PBS.

  • JC-1 Staining: Resuspend the cell pellet in medium containing JC-1 stain (typically 5 µg/mL) and incubate at 37°C for 15-30 minutes in the dark.

  • Washing: Wash the cells with PBS to remove excess stain.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers).

Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting the expression and cleavage of key proteins in the apoptosis pathway, such as caspases.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-9, anti-caspase-3, anti-cytochrome C, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Cellular Assays cluster_Apoptosis_Details Start Seed Cancer Cells (e.g., HepG2, MCF7) Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for Treatment Period Treat->Incubate2 Viability Cell Viability Assay (CCK-8) Incubate2->Viability Apoptosis Apoptosis Assays Incubate2->Apoptosis Metabolism Metabolite Analysis (LC-MS) Incubate2->Metabolism Data_Analysis1 Data_Analysis1 Viability->Data_Analysis1 Measure Absorbance & Analyze Data Mito_Potential Mitochondrial Potential (JC-1 Assay) Apoptosis->Mito_Potential Protein_Expression Protein Expression (Western Blot) Apoptosis->Protein_Expression Data_Analysis4 Data_Analysis4 Metabolism->Data_Analysis4 Identify and Quantify Metabolites Data_Analysis2 Data_Analysis2 Mito_Potential->Data_Analysis2 Flow Cytometry Analysis Data_Analysis3 Data_Analysis3 Protein_Expression->Data_Analysis3 Image and Analyze Protein Bands

Experimental workflow for studying this compound.

Conclusion

This compound demonstrates promising anticancer activity, particularly against HepG2 liver cancer cells, by inducing mitochondrial-dependent apoptosis. Its cellular uptake and metabolism are key determinants of its pharmacological profile, with significant differences observed between preclinical models and humans. This technical guide provides a consolidated resource for researchers, summarizing the current knowledge and providing detailed protocols to facilitate further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating the specific mechanisms of its cellular uptake, comprehensively characterizing its metabolic profile in humans, and exploring its effects on other cancer-related signaling pathways.

References

An In-depth Technical Guide to the MonoHER Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MonoHER, a semi-synthetic flavonoid, has demonstrated significant potential as an anti-cancer agent and a modulator of cellular signaling pathways. This technical guide provides a comprehensive analysis of the core signaling pathways affected by this compound, with a primary focus on its pro-apoptotic and anti-inflammatory mechanisms. Through a detailed examination of the mitochondrial-dependent apoptosis cascade and the inhibition of the NF-κB signaling pathway, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear and concise understanding of the molecular interactions and experimental designs.

Introduction

This compound (7-mono-O-(β-hydroxyethyl)-rutoside) is a flavonoid that has garnered considerable interest in the scientific community for its diverse biological activities.[1] Primarily investigated for its anti-cancer properties, this compound has been shown to induce apoptosis in various cancer cell lines, notably in HepG2 human liver cancer cells.[1][2] Beyond its cytotoxic effects on malignant cells, this compound also exhibits potent antioxidant and anti-inflammatory properties. A key aspect of its anti-inflammatory action is the ability to sensitize cancer cells to conventional chemotherapeutic agents, such as doxorubicin, by inhibiting the pro-survival NF-κB signaling pathway.[3] This dual functionality of inducing apoptosis and suppressing pro-inflammatory responses positions this compound as a promising candidate for further investigation in drug development. This guide will delve into the molecular mechanisms underpinning these effects, providing a detailed technical overview for research and development purposes.

Core Signaling Pathways of this compound

This compound's primary mechanisms of action converge on two critical cellular signaling pathways: the intrinsic (mitochondrial) apoptosis pathway and the NF-κB signaling cascade.

Mitochondrial-Dependent Apoptosis

This compound is a potent inducer of apoptosis, primarily acting through the mitochondrial pathway. This process is initiated by internal cellular stress, leading to a cascade of events culminating in programmed cell death. The key steps in this compound-induced apoptosis are outlined below and visualized in the accompanying diagrams.

Signaling Pathway Diagram: this compound-Induced Apoptosis

MonoHER_Apoptosis_Pathway This compound This compound CellularStress Cellular Stress This compound->CellularStress p53 p53 Activation CellularStress->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytochromeC Cytochrome C Release MOMP->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Caspase9 Caspase-9 Activation Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

The pro-apoptotic signaling cascade initiated by this compound involves the following key events:

  • Activation of p53: this compound treatment leads to cellular stress, which in turn activates the tumor suppressor protein p53.[4]

  • Modulation of Bcl-2 Family Proteins: Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane, a process known as MOMP.[1]

  • Cytochrome C Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[1][2]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.[1] Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3.[1][2]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

Inhibition of NF-κB Signaling

In addition to inducing apoptosis, this compound has been shown to sensitize cancer cells to chemotherapeutic agents like doxorubicin by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.

Signaling Pathway Diagram: this compound Inhibition of NF-κB

MonoHER_NFkB_Inhibition cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., Doxorubicin) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-survival, Pro-inflammatory) Nucleus->Transcription This compound This compound This compound->IKK Inhibition

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

The mechanism of NF-κB inhibition by this compound involves the following:

  • Inhibition of IKK Complex: While the precise molecular target is still under investigation, evidence suggests that this compound may interfere with the activation of the IκB kinase (IKK) complex.[7] The IKK complex is responsible for phosphorylating the inhibitory protein IκBα.

  • Stabilization of IκBα: By inhibiting IKK, this compound prevents the phosphorylation and subsequent proteasomal degradation of IκBα.

  • Sequestration of NF-κB in the Cytoplasm: IκBα remains bound to the NF-κB dimer (typically p65/p50), sequestering it in the cytoplasm and preventing its translocation to the nucleus.

  • Suppression of NF-κB Target Genes: With NF-κB unable to reach its target genes in the nucleus, the transcription of pro-survival and pro-inflammatory genes is suppressed, thereby sensitizing cancer cells to apoptosis-inducing agents.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
HepG2Human Liver Cancer~120[1]
MCF7Human Breast Cancer>120[1]
H1299Human Lung CancerNot cytotoxic[1]
WLS-160Human LiposarcomaSensitizes to Doxorubicin at 50 µM[3]

Table 2: this compound-Induced Apoptosis in HepG2 Cells

TreatmentConcentration (µM)Percentage of Apoptotic Cells (Q2 + Q3)p-valueReference
Control06.69%-[1]
This compound12021.9%< 0.01[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of this compound's signaling pathways.

Cell Viability Assay (CCK-8 Assay)

Objective: To assess the cytotoxic effect of this compound on different cancer cell lines.

Workflow Diagram: CCK-8 Assay

CCK8_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddCCK8 Add CCK-8 solution Incubate2->AddCCK8 Incubate3 Incubate for 1-4h AddCCK8->Incubate3 Measure Measure absorbance at 450 nm Incubate3->Measure End End Measure->End

Caption: Workflow for the CCK-8 cell viability assay.

Protocol:

  • Seed HepG2, MCF7, and H1299 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 30 µM, 60 µM, and 120 µM) and a vehicle control.

  • Incubate the plates for 48 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Protocol:

  • Seed HepG2 cells in 6-well plates and treat with 120 µM this compound or vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Western Blot Analysis for Apoptotic Proteins

Objective: To determine the expression levels of key apoptotic proteins (e.g., Bax, Bcl-2, Caspase-9, Caspase-3).

Protocol:

  • Treat HepG2 cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase-9, cleaved Caspase-9, Caspase-3, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

NF-κB Activation Assay (EMSA or Reporter Assay)

Objective: To assess the effect of this compound on NF-κB activation.

Protocol (General for NF-κB DNA-binding ELISA):

  • Pre-treat cells (e.g., WLS-160) with this compound for a specified time.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or doxorubicin).

  • Prepare nuclear extracts from the treated and control cells.

  • Quantify the protein concentration of the nuclear extracts.

  • Use a commercial NF-κB DNA-binding ELISA kit according to the manufacturer's instructions. Briefly, incubate the nuclear extracts in wells coated with an oligonucleotide containing the NF-κB consensus sequence.

  • Add a primary antibody specific for the activated form of an NF-κB subunit (e.g., p65).

  • Add an HRP-conjugated secondary antibody.

  • Add a developing solution and measure the absorbance at the appropriate wavelength.

  • Compare the NF-κB DNA-binding activity in this compound-treated cells to the stimulated control.

Conclusion

This compound exhibits significant anti-cancer potential through the induction of mitochondrial-dependent apoptosis and the inhibition of the pro-survival NF-κB signaling pathway. This technical guide has provided a detailed analysis of these core mechanisms, supported by quantitative data and comprehensive experimental protocols. The visualization of signaling pathways and experimental workflows aims to enhance the understanding of this compound's complex cellular interactions. Further research is warranted to elucidate the direct molecular targets of this compound and to explore its therapeutic efficacy in preclinical and clinical settings. The information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols: MonoHER Treatment for HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the treatment of human hepatocellular carcinoma (HepG2) cells with MonoHER (7-Mono-O-(β-Hydroxyethyl)-Rutoside), a semi-synthetic flavonoid. This compound has been shown to inhibit cell growth and induce apoptosis in HepG2 cells, suggesting its potential as an anti-cancer agent.[1][2][3][4] The protocols outlined below cover cell culture, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and protein expression.

Data Presentation

The following tables summarize the quantitative data from studies on the effect of this compound on HepG2 cells.

Table 1: Cytotoxic Effect of this compound on HepG2 Cells

Treatment GroupConcentration (µM)Cell Viability (%)Statistical Significance (p-value)
Control0100-
This compound30Dose-dependent reduction< 0.01 (at 120 µM)
This compound60Dose-dependent reduction< 0.01 (at 120 µM)
This compound120Significant reduction< 0.01

Note: The original study demonstrated a dose-dependent reduction in viability, with a notable cytotoxic effect at 120 µmol/L.[2]

Table 2: Induction of Apoptosis in HepG2 Cells by this compound

Treatment GroupConcentration (µM)Percentage of Apoptotic Cells (Q2 + Q3)Fold Increase vs. ControlStatistical Significance (p-value)
Control06.69%--
This compound12021.9%~3.27< 0.01

Data obtained from flow cytometric analysis using Annexin-V/PI staining.[3][4]

Experimental Protocols

HepG2 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the HepG2 cell line.

Materials:

  • HepG2 cell line (ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (0.05%)

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Frozen Cells:

    • Quickly thaw the cryovial of HepG2 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 100 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Maintenance:

    • Change the culture medium every 2-3 days.

    • Observe cells under a microscope to monitor confluency.

  • Sub-culturing (Passaging):

    • When cells reach 70-80% confluency, aspirate the culture medium.

    • Wash the cell monolayer twice with sterile PBS.

    • Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask and incubate for 5-7 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Split the cells at a ratio of 1:4 to 1:8 into new T-75 flasks containing fresh complete growth medium.

    • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.

This compound Treatment of HepG2 Cells

Materials:

  • HepG2 cells cultured as described above

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Complete growth medium

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry) at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare working concentrations of this compound (e.g., 30 µM, 60 µM, 120 µM) by diluting the stock solution in complete growth medium.

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.

    • Incubate the cells for the desired treatment duration (e.g., 1 hour for some assays, or longer for others as determined by the experimental design).

Cell Viability Assay (CCK-8 Assay)

This assay is used to assess the cytotoxic effect of this compound on HepG2 cells.

Materials:

  • HepG2 cells treated with this compound in a 96-well plate

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • After the 1-hour this compound treatment, remove the medium and replace it with fresh culture medium.

  • Incubate the plate for an additional 24 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection and quantification of apoptotic cells using flow cytometry.

Materials:

  • HepG2 cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

  • HepG2 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-cytochrome C, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the treated cells with cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin.

Visualizations

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general experimental workflow.

MonoHER_Signaling_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces damage CytochromeC Cytochrome C (release) Mitochondrion->CytochromeC Caspase9 Caspase-9 (activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway in HepG2 cells.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Analysis cluster_data Data Acquisition Culture HepG2 Cell Culture Seed Seed Cells Culture->Seed Treat Treat with this compound Seed->Treat Viability Cell Viability Assay (CCK-8) Treat->Viability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treat->ApoptosisAssay WesternBlot Western Blot Treat->WesternBlot Reader Plate Reader Viability->Reader Flow Flow Cytometer ApoptosisAssay->Flow Imaging Imaging System WesternBlot->Imaging

Caption: General experimental workflow for this compound treatment of HepG2 cells.

References

Application Notes and Protocols for MonoHER in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MonoHER (7-O-(β-hydroxyethyl)-rutoside) is a semi-synthetic flavonoid, a derivative of the natural compound rutin.[1] Flavonoids are a class of polyphenolic compounds known for a wide range of biological activities. This compound, in particular, has demonstrated significant potential in various in vitro models, exhibiting antioxidant, anti-inflammatory, and anticancer properties.[1][2] These attributes make it a compound of interest for research in cancer biology, cardiovascular diseases, and inflammatory conditions.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in study design, execution, and data interpretation.

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms:

  • Anticancer Activity: In certain cancer cell lines, such as the human liver cancer cell line HepG2, this compound has been shown to inhibit cell growth and induce apoptosis.[1][3] This is achieved by triggering the mitochondrial (intrinsic) signaling pathway of apoptosis.[1] Key events in this pathway include the disruption of the mitochondrial membrane potential, release of cytochrome C into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3.[1][3]

  • Antioxidant Activity: this compound is a potent antioxidant. It can directly scavenge reactive oxygen species (ROS) and has been shown to protect cells, such as human umbilical vein endothelial cells (HUVECs), from oxidative stress.[4][5] This protective effect is observed at physiologically achievable concentrations.[4] this compound's antioxidant activity is also linked to its ability to modulate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[6][7]

  • Anti-inflammatory Effects: While direct studies on this compound's anti-inflammatory mechanism in cell culture are not as extensively detailed in the provided search results, the NF-κB signaling pathway is a primary regulator of inflammation.[8][9][10] Given that many flavonoids interfere with this pathway, it is a plausible mechanism for this compound's anti-inflammatory potential.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in various cell culture applications.

Cell Line Application Parameter Value Reference
HepG2 (Human Liver Carcinoma)AnticancerEffective Concentration for Apoptosis Induction30, 60, 120 µM[1][3]
MCF7 (Human Breast Adenocarcinoma)AnticancerEffective Concentration for Viability Reduction120 µM (p < 0.05)[3]
H1299 (Human Non-Small Cell Lung Carcinoma)AnticancerEffect on ViabilityNo significant effect at 120 µM[3]
HUVEC (Human Umbilical Vein Endothelial Cells)AntioxidantEC50 for protection against oxidative stress60 nM[4]
HUVEC (Human Umbilical Vein Endothelial Cells)AntioxidantEC50 for protection against oxidative stress80 nM[11]

Note: Specific IC50 values for the antiproliferative/cytotoxic effects of this compound on HepG2, MCF7, and H1299 cells were not available in the reviewed literature. The provided concentrations are those reported to have a significant biological effect.

Experimental Protocols

General Cell Culture and Maintenance

The following are generalized protocols for the cell lines mentioned. It is crucial to refer to the specific supplier's instructions for each cell line.

1. HepG2 (Human Liver Carcinoma)

  • Morphology: Epithelial-like.[12]

  • Growth Properties: Adherent, grow in small aggregates.[12]

  • Recommended Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4][7][12][13]

  • Passaging:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

    • Add pre-warmed 0.05% Trypsin-EDTA and incubate at 37°C for 5-15 minutes, or until cells detach.[4][12]

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:3 to 1:6.[12]

2. MCF7 (Human Breast Adenocarcinoma)

  • Morphology: Epithelial-like.[2]

  • Growth Properties: Adherent.[2][14]

  • Recommended Medium: EMEM or DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and may include 0.01 mg/mL human recombinant insulin.[2][3][6][14][15]

  • Passaging:

    • At 80-90% confluency, remove the culture medium.

    • Rinse the cells with sterile PBS.

    • Add pre-warmed 0.25% Trypsin-EDTA and incubate at 37°C for 5-15 minutes.[6]

    • Add complete medium to inactivate trypsin and collect the cells.

    • Centrifuge, discard the supernatant, and resuspend the pellet in fresh medium for subculturing at a ratio of 1:2 to 1:8.[6]

3. H1299 (Human Non-Small Cell Lung Carcinoma)

  • Morphology: Epithelial.

  • Growth Properties: Adherent.

  • Recommended Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[16][17]

  • Passaging:

    • When the culture reaches 80-90% confluency, aspirate the medium.

    • Wash with sterile PBS.

    • Add pre-warmed Trypsin-EDTA solution and incubate at 37°C until cells detach.

    • Neutralize with complete medium, centrifuge, and resuspend the cell pellet.

    • Seed new flasks at a split ratio of 1:2 to 1:10.

Protocol 1: Assessment of this compound's Effect on Cell Viability (CCK-8 Assay)

This protocol is adapted from a study on HepG2, MCF7, and H1299 cells.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. The original study used concentrations of 30 µM, 60 µM, and 120 µM.[1] Remove the existing medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Evaluation of this compound-Induced Apoptosis (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used to assess apoptosis in HepG2 cells treated with this compound.[1]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 120 µM) and a vehicle control for a specified time (e.g., 24 hours).[3]

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Protocol 3: Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol outlines the use of the JC-1 probe to assess changes in mitochondrial membrane potential, a key indicator of intrinsic apoptosis.[1]

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis or 6-well plate for flow cytometry) and treat with this compound as described in the previous protocols. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM in cell culture medium).[12]

    • Remove the treatment medium and incubate the cells with the JC-1 staining solution at 37°C for 15-30 minutes.[12]

    • Wash the cells with assay buffer.

  • Analysis:

    • Fluorescence Microscopy/Plate Reader: Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates). Apoptotic cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers).[14] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

    • Flow Cytometry: Analyze the cells to detect the shift from red to green fluorescence.

Mandatory Visualization

Signaling Pathway Diagrams

MonoHER_Apoptotic_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion disrupts membrane potential CytochromeC Cytochrome C Mitochondrion->CytochromeC releases Caspase9 Pro-Caspase-9 ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 activation Caspase3 Pro-Caspase-3 ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 activation Apoptosis Apoptosis ActivatedCaspase3->Apoptosis executes Experimental_Workflow Start Start: Cell Culture (e.g., HepG2, MCF7) Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Mito Mitochondrial Potential (e.g., JC-1 Assay) Treatment->Mito Western Western Blot (Caspases, Cytochrome C) Treatment->Western Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis Mito->Analysis Western->Analysis Nrf2_Pathway cluster_nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS scavenges Keap1 Keap1 ROS->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Genes Antioxidant Gene Expression ARE->Genes activates

References

Application Notes and Protocols for In Vivo Animal Studies of MonoHER

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-mono-O-(β-hydroxyethyl)-rutoside (MonoHER) is a semi-synthetic flavonoid, a derivative of the natural compound rutin. It has garnered significant interest in preclinical research, primarily for its potent antioxidant and cardioprotective properties. These notes provide an overview of the current knowledge on this compound dosage and experimental protocols for in vivo animal studies, with a focus on its application in mitigating doxorubicin-induced cardiotoxicity.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the key quantitative data from published in vivo animal studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice
Animal ModelDosageRoute of AdministrationCmax (Plasma)AUC (Plasma)Key Findings
BALB/c Mice500 mg/kgIntraperitoneal (i.p.)~130 µM6.1 ± 1.1 µmol.min.ml-1Maintained peak plasma concentration from 5 to 15 minutes.
BALB/c Mice500 mg/kgSubcutaneous (s.c.)~230 µM8.0 ± 0.6 µmol.min.ml-1Peak plasma concentration reached between 10 and 20 minutes.
BALB/c Mice500 mg/kgIntravenous (i.v.)-20.5 ± 5.3 µmol.min.ml-1Higher systemic exposure compared to other routes.[1]
BALB/c Mice1000 mg/kgOralNot Detected-Very poor oral bioavailability.[1]
Table 2: Efficacy of this compound in a Doxorubicin-Induced Cardiotoxicity Mouse Model
Animal ModelThis compound DosageDoxorubicin (DOX) DosageTreatment ScheduleEfficacy EndpointOutcome
BALB/c Mice500 mg/kg i.p.4 mg/kg i.v.This compound administered 60 minutes before DOX, weekly for 6 weeks.Reduction of abnormal cardiomyocytes.Significantly reduced the number of damaged cardiomyocytes compared to DOX alone.[2][3]
BALB/c Mice500 mg/kg i.p.4 mg/kg i.v.This compound administered 60 minutes before DOX, weekly for 6 weeks.Reduction of Nε-(carboxymethyl) lysine (CML) accumulation.Significantly reduced the accumulation of CML in intramyocardial blood vessels.[2][3]
BALB/c Mice500 mg/kg i.p.4 mg/kg i.v.This compound administered before DOX weekly for 6 weeks, followed by weekly this compound for 6 months.Long-term cardioprotection.Initial protective effect was not sustained, and long-term administration appeared to potentially worsen cardiotoxicity.[1]

Experimental Protocols

Protocol 1: Evaluation of Cardioprotective Effects of this compound Against Doxorubicin-Induced Cardiotoxicity in Mice

1. Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Sex: Male or Female

  • Age: 8-12 weeks

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Materials:

  • 7-mono-O-(β-hydroxyethyl)-rutoside (this compound)

  • Doxorubicin (DOX)

  • Saline (0.9% NaCl)

  • Vehicle for this compound (e.g., saline, or as specified by the supplier)

  • Syringes and needles for injections (appropriate gauge for i.p. and i.v. administration in mice)

3. Experimental Groups:

  • Group 1 (Control): Saline administration.

  • Group 2 (DOX only): Doxorubicin administration.

  • Group 3 (this compound + DOX): this compound administration followed by Doxorubicin.

  • Group 4 (this compound only): this compound administration.

4. Dosing and Administration:

  • This compound: 500 mg/kg body weight, administered via intraperitoneal (i.p.) injection.

  • Doxorubicin: 4 mg/kg body weight, administered via intravenous (i.v.) injection into the tail vein.

  • Timing: Administer this compound 60 minutes prior to doxorubicin administration.

  • Frequency: Administer treatments once a week for a total of 6 weeks.

5. Monitoring and Endpoint Analysis:

  • Body Weight: Monitor and record the body weight of each animal twice a week.

  • Clinical Signs: Observe animals daily for any signs of distress, such as lethargy, ruffled fur, or changes in behavior.

  • Cardiac Function (Optional): Echocardiography can be performed at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Histopathology: At the end of the study (e.g., one week after the last treatment), euthanize the animals and collect the hearts. Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. A veterinary pathologist should score the cardiac lesions (e.g., myocyte vacuolization, myofibrillar loss) in a blinded manner.

  • Biomarkers: Blood samples can be collected for the analysis of cardiac injury biomarkers (e.g., troponin I, CK-MB). Immunohistochemical analysis of heart tissue can be performed to assess markers of oxidative stress and inflammation, such as Nε-(carboxymethyl) lysine (CML).[2][3]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol (6 Weeks) cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis animal_model Animal Model (BALB/c Mice) grouping Grouping (Control, DOX, this compound+DOX, this compound) animal_model->grouping monoher_admin This compound Administration (500 mg/kg i.p.) grouping->monoher_admin dox_admin Doxorubicin Administration (4 mg/kg i.v.) 60 min post-MonoHER monoher_admin->dox_admin monitoring Body Weight Clinical Signs dox_admin->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia histopathology Histopathology (H&E Staining) euthanasia->histopathology biomarkers Biomarker Analysis (Blood & Tissue) euthanasia->biomarkers

Caption: Experimental workflow for evaluating this compound's cardioprotective effects.

signaling_pathway DOX Doxorubicin ROS Reactive Oxygen Species (ROS) DOX->ROS Oxidative_Stress Oxidative Stress & Inflammation ROS->Oxidative_Stress Cardiac_Damage Cardiomyocyte Damage (CML Accumulation) Oxidative_Stress->Cardiac_Damage This compound This compound This compound->ROS Scavenges

References

Application Note: Analytical Methods for MonoHER Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the quantitative analysis of MonoHER, a hypothetical small molecule of interest in drug development. The accurate quantification of drug candidates and their metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This note outlines three widely used analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each section includes a detailed experimental protocol, a summary of typical quantitative performance data, and a workflow diagram.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and cost-effective technique for the quantification of small molecules that possess a UV-absorbing chromophore. The method separates the analyte of interest from other components in a sample mixture based on its interaction with the stationary and mobile phases.

Quantitative Data Summary
ParameterTypical Performance
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Linearity Range0.05 - 25 µg/mL (r² > 0.999)
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 5%
Accuracy (% Recovery)98 - 102%
Experimental Protocol: this compound Quantification by HPLC-UV

1.1. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

1.2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).

  • Run Time: 10 minutes.

1.3. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrants.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Plasma Sample p2 Protein Precipitation (Acetonitrile + IS) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 a2 C18 Separation a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: HPLC-UV workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is the gold standard for the quantification of drugs and metabolites in complex biological matrices.

Quantitative Data Summary
ParameterTypical Performance
Limit of Detection (LOD)0.02 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Linearity Range0.05 - 250 ng/mL (r² > 0.995)
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% Recovery)95 - 105%
Experimental Protocol: this compound Quantification by LC-MS/MS

2.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 10 µL of an internal standard (a stable isotope-labeled version of this compound is preferred).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase.

2.2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: e.g., precursor ion m/z 350.2 -> product ion m/z 250.1

    • Internal Standard: e.g., precursor ion m/z 354.2 -> product ion m/z 254.1

2.3. Data Analysis

  • Integrate the peak areas for the specified MRM transitions of this compound and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + IS p3 Load Sample p1->p3 p2 Condition SPE p2->p3 p4 Wash SPE p3->p4 p5 Elute Analyte p4->p5 p6 Evaporate & Reconstitute p5->p6 a1 Injection p6->a1 a2 LC Separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration d1->d2 d3 Quantification d2->d3

Caption: LC-MS/MS workflow for this compound quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For a small molecule like this compound, a competitive ELISA format is typically employed.

Quantitative Data Summary
ParameterTypical Performance
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Dynamic Range0.5 - 50 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
SpecificityHigh (dependent on antibody)
Experimental Protocol: Competitive ELISA for this compound

3.1. Plate Preparation

  • Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[1]

  • Wash the plate three times with wash buffer.

3.2. Assay Procedure

  • Prepare standards and samples. Dilute them in assay buffer.

  • Add 50 µL of standard or sample to the appropriate wells.

  • Add 50 µL of a primary antibody against this compound to each well.

  • Incubate for 2 hours at room temperature with gentle shaking.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (that binds to the primary antibody) to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[2]

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

3.3. Data Analysis

  • Subtract the average zero-standard absorbance from all readings.

  • Plot the absorbance values against the corresponding concentrations of the standards.

  • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • Determine the concentration of this compound in the samples from the standard curve. The signal is inversely proportional to the amount of this compound in the sample.

Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_data Data Analysis p1 Coat Plate with This compound-BSA p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 a1 Add Samples/Standards & Primary Antibody p4->a1 a2 Incubate & Wash a1->a2 a3 Add HRP-Secondary Antibody a2->a3 a4 Incubate & Wash a3->a4 a5 Add TMB Substrate a4->a5 a6 Add Stop Solution a5->a6 d1 Read Absorbance at 450 nm a6->d1 d2 Generate 4-PL Standard Curve d1->d2 d3 Calculate Concentrations d2->d3

Caption: Competitive ELISA workflow for this compound quantification.

Hypothetical Signaling Pathway Involving this compound

To illustrate the visualization capabilities, a hypothetical signaling pathway is presented below. This diagram shows this compound potentially inhibiting a kinase cascade, a common mechanism of action for small molecule drugs in oncology.

Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Disclaimer: this compound is a hypothetical analyte used for illustrative purposes. The protocols and data presented are generalized examples and should be optimized for specific applications.

References

Application Notes and Protocols: MonoHER in Combination with Doxorubicin Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (DOX) is a potent and widely used anthracycline chemotherapeutic agent effective against a broad spectrum of cancers. Its clinical utility, however, is often limited by dose-dependent cardiotoxicity and the development of drug resistance. MonoHER (7-Mono-O-(β-hydroxyethyl)-rutoside), a semi-synthetic flavonoid, has emerged as a promising agent in combination with doxorubicin. This compound exhibits antioxidant properties and can modulate key signaling pathways involved in cell survival and apoptosis. These application notes provide a comprehensive overview of the scientific rationale, experimental data, and detailed protocols for investigating the combination of this compound and doxorubicin in a research setting.

The primary mechanisms of action for doxorubicin include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively induce cancer cell death.[1][2] this compound has been shown to induce apoptosis through the mitochondrial pathway and may also sensitize cancer cells to chemotherapy by inhibiting pro-survival signaling pathways such as NF-κB.[3][4] The combination of this compound and doxorubicin is being explored for its potential to enhance the anticancer efficacy of doxorubicin while potentially mitigating its cardiotoxic side effects.

Data Presentation

The following tables summarize key quantitative data from preclinical studies investigating the effects of doxorubicin alone and in combination with this compound.

Table 1: In Vitro Cytotoxicity of Doxorubicin

Cell LineDrugIC50 (µM)Reference
HUVEC (Human Umbilical Vein Endothelial Cells)Doxorubicin0.75[5]
NeRCaM (Neonatal Rat Cardiac Myocytes)Doxorubicin0.5[5]
A2780 (Human Ovarian Cancer)Doxorubicin1.5[5]
OVCAR-3 (Human Ovarian Cancer)Doxorubicin>10[5]

Table 2: Effect of this compound on Doxorubicin-Induced Apoptosis

Cell LineTreatment% of Apoptotic Cells (Sub-G1)Reference
HUVECDoxorubicin (1 µM)~35%[1]
HUVECDoxorubicin (1 µM) + this compound (1 mM)~10%[1]
NeRCaMDoxorubicin (0.5 µM)~60%[1]
NeRCaMDoxorubicin (0.5 µM) + this compound (1 mM)~20%[1]
A2780Doxorubicin (1.5 µM)~45%[1]
A2780Doxorubicin (1.5 µM) + this compound (1 mM)~25%[1]

Table 3: In Vivo Cardioprotective Effect of this compound

Treatment GroupFold Increase in Damaged Cardiomyocytes (vs. Saline)P-value (vs. DOX alone)Reference
Doxorubicin (DOX) alone21.6-[2]
DOX + this compoundNot significantly different from saline≤0.02[2]

Signaling Pathways and Experimental Workflows

The synergistic and protective effects of the this compound and doxorubicin combination can be attributed to their modulation of specific signaling pathways. Doxorubicin induces apoptosis through DNA damage and oxidative stress, while this compound can counteract some of these effects in normal cells and enhance apoptosis in cancer cells, partly through the inhibition of the pro-survival NF-κB pathway.

Figure 1: Simplified signaling pathway of this compound and doxorubicin combination therapy.

The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of the this compound and doxorubicin combination.

cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Culture treat Treat with: - Doxorubicin alone - this compound alone - Doxorubicin + this compound - Vehicle Control start->treat mtt MTT Assay (Cell Viability) treat->mtt annexin Annexin V/PI Staining (Apoptosis Assay) treat->annexin wb Western Blot (NF-κB Pathway) treat->wb ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells annexin->apoptosis_quant protein_exp Protein Expression Analysis wb->protein_exp

Figure 2: Experimental workflow for in vitro evaluation of this compound and doxorubicin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of doxorubicin and this compound, both individually and in combination.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Doxorubicin hydrochloride

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of doxorubicin and this compound in complete culture medium. For combination studies, a fixed-ratio or a checkerboard (matrix) design can be used.

  • Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle-treated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. The IC50 values can be determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with doxorubicin and this compound.

Materials:

  • Treated and control cells from the experimental setup

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including floating cells in the medium) after the desired treatment period.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Western Blot Analysis of NF-κB Pathway

This protocol is for assessing the effect of this compound and doxorubicin on the activation of the NF-κB pathway.

Materials:

  • Treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the this compound and doxorubicin combination.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation

  • Doxorubicin and this compound formulations for injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., Vehicle control, Doxorubicin alone, this compound alone, Doxorubicin + this compound).

  • Administer the treatments according to a predefined schedule. For example, doxorubicin can be administered intraperitoneally (i.p.) or intravenously (i.v.) once a week, while this compound can be administered i.p. daily or on a different schedule.[2]

  • Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The combination of this compound and doxorubicin presents a promising strategy for cancer therapy. The provided data and protocols offer a solid foundation for researchers to further investigate the synergistic or protective effects of this combination. Rigorous in vitro and in vivo studies are essential to elucidate the underlying mechanisms and to determine the optimal dosing and scheduling for potential clinical translation. The inhibition of the NF-κB pathway by this compound appears to be a key mechanism for sensitizing cancer cells to doxorubicin-induced apoptosis, warranting further exploration.

References

Application Notes and Protocols for Evaluating MonoHER Efficacy in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MonoHER (7-mono-O-(β-hydroxyethyl)-rutoside) is a semi-synthetic flavonoid derivative that has demonstrated promising anti-cancer properties.[1][2][3] Preclinical studies have indicated that this compound can inhibit the growth of certain cancer cells and induce apoptosis, particularly in hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines.[1][3] The primary mechanism of action appears to be the induction of mitochondrial-dependent apoptosis.[1][3] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome C into the cytoplasm and the subsequent activation of a caspase cascade, including caspase-9 and caspase-3.[1][3]

These application notes provide detailed protocols for in vitro and in vivo experimental designs to rigorously evaluate the efficacy of this compound as a potential anti-cancer therapeutic agent. The protocols are designed to be comprehensive and adaptable for researchers in academic and industrial settings.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects on cancer cells by triggering the intrinsic pathway of apoptosis. This process is initiated within the cell, primarily involving the mitochondria.

MonoHER_Signaling_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Mitochondrial Dysfunction CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

In Vitro Efficacy Studies

A series of in vitro assays are essential to characterize the anti-cancer effects of this compound on a cellular level.

Experimental Workflow: In Vitro Analysis

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Efficacy Assessment CellCulture Culture HepG2 & MCF7 cells CellSeeding Seed cells in 96-well plates CellCulture->CellSeeding MonoHER_Treat Treat with varying concentrations of this compound CellSeeding->MonoHER_Treat CCK8 Cell Viability (CCK-8 Assay) MonoHER_Treat->CCK8 JC1 Mitochondrial Potential (JC-1 Assay) MonoHER_Treat->JC1 WB Protein Expression (Western Blot) MonoHER_Treat->WB

Protocol 1: Cell Viability Assessment (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • HepG2 and MCF7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HepG2 and MCF7 cells.

    • Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.[4]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. Suggested concentrations: 0, 10, 20, 40, 80, 120 µM.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.

    • Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate for 24, 48, and 72 hours.

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of CCK-8 solution to each well.[2][4][5]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[2][4][5]

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

This compound Conc. (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
0 (Vehicle)100100100
10
20
40
80
120
Protocol 2: Apoptosis Assessment by Flow Cytometry (JC-1 Staining)

This protocol uses the lipophilic cationic dye JC-1 to measure the mitochondrial membrane potential (ΔΨm), an indicator of early apoptosis.

Materials:

  • HepG2 and MCF7 cells

  • 6-well cell culture plates

  • This compound

  • JC-1 staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 concentration for 24 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cells in 1 mL of warm medium at a concentration of approximately 1 x 10⁶ cells/mL.[6]

    • Add JC-1 to a final concentration of 2 µM.[6]

    • Incubate at 37°C in a 5% CO₂ incubator for 15-30 minutes.[6]

  • Flow Cytometry Analysis:

    • Wash the cells with PBS.

    • Resuspend the cells in 500 µL of PBS.[6]

    • Analyze the cells using a flow cytometer with 488 nm excitation.[6]

    • Detect green fluorescence (JC-1 monomers, indicating depolarized mitochondria) and red fluorescence (JC-1 aggregates, indicating polarized mitochondria).

  • Data Analysis:

    • Quantify the percentage of cells with depolarized mitochondria (increased green fluorescence) in the this compound-treated group compared to the control.

Data Presentation:

Treatment% Cells with Polarized Mitochondria (Red Fluorescence)% Cells with Depolarized Mitochondria (Green Fluorescence)
Vehicle Control
This compound (IC50)
Protocol 3: Western Blot Analysis of Apoptotic Proteins

This protocol details the detection of key proteins in the apoptotic pathway, such as cytochrome C, cleaved caspase-9, and cleaved caspase-3, by Western blotting.

Materials:

  • HepG2 and MCF7 cells

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-cytochrome C, anti-caspase-9, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as described in the apoptosis assay.

    • Lyse the cells in RIPA buffer.

    • For cytochrome C release, perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.[7]

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the loading control (β-actin).

    • Compare the expression levels of the target proteins in this compound-treated cells to the control.

Data Presentation:

TreatmentRelative Cytochrome C (Cytosol)Relative Cleaved Caspase-9Relative Cleaved Caspase-3
Vehicle Control1.01.01.0
This compound (IC50)

In Vivo Efficacy Studies

Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context. Xenograft models using immunodeficient mice are standard for this purpose.

Experimental Workflow: In Vivo Xenograft Model

In_Vivo_Workflow cluster_model Model Development cluster_treatment Treatment Regimen cluster_assessment Efficacy & Toxicity Assessment Cell_Injection Subcutaneous injection of HepG2 or MCF7 cells into immunodeficient mice Tumor_Growth Monitor tumor growth Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization MonoHER_Dosing Administer this compound or vehicle control Randomization->MonoHER_Dosing Tumor_Measurement Measure tumor volume MonoHER_Dosing->Tumor_Measurement Body_Weight Monitor body weight MonoHER_Dosing->Body_Weight Endpoint Endpoint analysis: Tumor weight, IHC Tumor_Measurement->Endpoint Body_Weight->Endpoint

Protocol 4: Xenograft Tumor Model Efficacy Study

This protocol describes the establishment of a xenograft model and the evaluation of this compound's anti-tumor activity in vivo.

Materials:

  • HepG2 or MCF7 cells

  • Matrigel

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • This compound formulation for in vivo administration

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest HepG2 or MCF7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Administration:

    • Note: A specific in vivo dosing regimen for this compound in a cancer xenograft model is not well-established in the literature. The following is a proposed starting point for optimization.

    • Proposed Dosing: Based on general flavonoid studies, a starting dose could be in the range of 25-100 mg/kg, administered daily or every other day.

    • Route of Administration: Oral gavage or intraperitoneal injection are common routes. The choice may depend on the formulation and bioavailability of this compound.

    • The control group should receive the vehicle used to dissolve this compound.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Continue the treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • A portion of the tumor tissue can be fixed in formalin for immunohistochemical (IHC) analysis of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers.

Data Presentation:

Tumor Growth Inhibition:

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control0
This compound (Dose 1)
This compound (Dose 2)

Toxicity Assessment:

Treatment GroupMean Body Weight Change (%)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-cancer efficacy. The in vitro assays will elucidate the cellular mechanisms of action, while the in vivo xenograft studies will provide critical data on its therapeutic potential in a physiological setting. Rigorous adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for the further development of this compound as a novel cancer therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MonoHER Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing MonoHER (7-Mono-O-(β-Hydroxyethyl)-Rutoside) concentration in cytotoxicity assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?

A1: For initial screening, a broad concentration range is recommended to determine the approximate effective dose. Based on published studies, a starting range of 30 µM to 120 µM is a reasonable starting point for cell lines like HepG2 and MCF7.[1] A pilot experiment using a wide log-fold dilution series (e.g., 10, 50, 100, 150 µM) can help narrow down the cytotoxic range for your specific cell line.

Q2: Which cytotoxicity assay is most suitable for evaluating the effects of this compound?

A2: The choice of assay depends on the specific research question and available equipment. Commonly used assays to assess the cytotoxicity of flavonoids like this compound include:

  • Metabolic Assays (e.g., CCK8, MTT): These colorimetric or fluorescent assays measure the metabolic activity of cells, which is an indicator of cell viability.[2][3] The CCK8 assay has been successfully used to determine this compound's effect on cell viability.[1][4][5]

  • Apoptosis Assays (e.g., Annexin V/PI staining): Since this compound has been shown to induce apoptosis, flow cytometry-based assays using Annexin V and Propidium Iodide (PI) are highly suitable for quantifying apoptotic and necrotic cell populations.[4]

  • Membrane Integrity Assays (e.g., LDH release, DNA-binding dyes): These assays measure the leakage of intracellular components or the uptake of membrane-impermeable dyes to quantify cell death.[2][6]

Q3: How long should I incubate the cells with this compound?

A3: The incubation time is a critical parameter that should be optimized. A common starting point is 24 hours. However, depending on the cell line and the expected mechanism of action, shorter (e.g., 1 hour treatment followed by a 24-hour incubation in fresh medium) or longer (e.g., 48 or 72 hours) incubation times may be necessary.[7]

Q4: My vehicle control (e.g., DMSO) is showing cytotoxicity. What should I do?

A4: High concentrations of solvents like DMSO can be toxic to cells. It is crucial to ensure the final concentration of the vehicle in the culture medium is non-toxic (typically <0.5%).[8] Always include a vehicle-only control in your experimental setup to assess its effect on cell viability. If cytotoxicity is observed, the concentration of the vehicle should be lowered.[9]

Q5: I am observing high variability between my replicate wells. What could be the cause?

A5: High variability can stem from several factors:

  • Inconsistent cell seeding: Ensure a homogenous single-cell suspension before plating.

  • Pipetting errors: Use calibrated pipettes and maintain a consistent technique.

  • Edge effects: The outer wells of a microplate are prone to evaporation. It is advisable to avoid using them or to fill them with sterile media or PBS.[6]

  • Contamination: Regularly check cell cultures for any signs of microbial contamination.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration for cytotoxicity assays.

Problem Possible Cause Solution Citation
Low or No Cytotoxicity Observed This compound concentration is too low.Test a higher concentration range.[8]
Incubation time is too short.Increase the incubation period (e.g., up to 72 hours).[8]
The cell line is resistant to this compound.Verify the sensitivity of your cell line from the literature or test a known sensitive cell line as a positive control. H1299 cells, for example, have shown resistance to this compound.[4]
Improper drug dissolution or stability.Ensure this compound is fully dissolved. Prepare fresh working solutions for each experiment as the stability of compounds in culture media can vary.[8][12]
High Background Signal High cell density.Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[10]
Contamination of reagents or medium.Use fresh, sterile reagents and filter buffers if necessary. Some components in the cell culture medium can cause high background absorbance.[10][11]
Insufficient washing steps.Increase the number and vigor of wash steps to remove unbound reagents.[11]
Low Absorbance/Fluorescence Signal Low cell density.Repeat the experiment with a higher initial cell seeding number.[10]
Reagent concentration is not optimal.Titrate the concentration of the detection dye or reagent to optimize sensitivity for your specific cell type.[6]

Data Presentation

Table 1: Summary of this compound Cytotoxicity Data

Cell LineAssayConcentrationIncubation TimeResultCitation
HepG2 (Liver Cancer)CCK8120 µM1 hr treatment, 24 hr incubationSignificant reduction in cell viability (p < 0.01)[4]
MCF7 (Breast Cancer)CCK8120 µM1 hr treatment, 24 hr incubationNotable reduction in cell viability (p < 0.05)[4]
H1299 (Lung Cancer)CCK8120 µM1 hr treatment, 24 hr incubationNo significant cytotoxic effect (p = 0.604)[4]
HepG2 (Liver Cancer)Annexin V/PI120 µM1 hr treatment, 24 hr incubationSignificant increase in apoptotic cells (from 6.69% to 21.9%)[4]
MCF7 (Breast Cancer)Annexin V/PI120 µM1 hr treatment, 24 hr incubationNo significant increase in apoptosis[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is adapted from studies on this compound's cytotoxic effects.

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Dilute the cell suspension to the desired concentration.

    • Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 1 hour).

    • After the treatment, remove the medium and replace it with a fresh culture medium.

    • Incubate for an additional 24 hours.

  • CCK-8 Addition and Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Correct for background by subtracting the absorbance of the blank wells (medium and CCK-8 only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Apoptosis Evaluation by Annexin-V/PI Staining

This protocol is based on the methodology used to assess this compound-induced apoptosis.

  • Cell Treatment:

    • Seed and treat cells with this compound as described in the CCK-8 protocol.

  • Cell Harvesting and Staining:

    • After incubation, collect the cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in a binding buffer.

    • Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Treat cells with this compound cell_seeding->treatment monoher_prep Prepare this compound dilutions monoher_prep->treatment incubation Incubate for defined period (e.g., 24h) treatment->incubation add_reagent Add Cytotoxicity Reagent (e.g., CCK8) incubation->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure data_analysis Calculate % Viability and IC50 measure->data_analysis

Caption: General workflow for a cytotoxicity assay.

Signaling Pathway

signaling_pathway This compound-Induced Mitochondrial Apoptosis Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces damage CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway of this compound.[1][4][5]

Troubleshooting Logic

troubleshooting_logic Troubleshooting High Background in Cytotoxicity Assays cluster_controls Control Issues cluster_cells Cell-Related Issues cluster_reagents Reagent/Plate Issues start High Background Signal Observed check_controls Review Controls (Medium, Vehicle, Untreated) start->check_controls check_cells Check Cell Density and Health start->check_cells check_reagents Check Reagents and Plate start->check_reagents medium_high Medium control high? check_controls->medium_high vehicle_high Vehicle control high? check_controls->vehicle_high density_high Cell density too high? check_cells->density_high pipetting_issue Forceful pipetting? check_cells->pipetting_issue contamination Reagent contamination? check_reagents->contamination washing Insufficient washing? check_reagents->washing solution2 Use fresh, sterile medium/reagents medium_high->solution2 solution1 Optimize cell seeding density density_high->solution1 solution3 Handle cell suspension gently pipetting_issue->solution3 contamination->solution2 solution4 Increase wash steps washing->solution4

Caption: Decision tree for troubleshooting high background.

References

Technical Support Center: Troubleshooting MonoHER Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for resolving common solubility challenges encountered when working with MonoHER (7-mono-O-(β-hydroxyethyl)-rutoside). Authored for researchers, scientists, and drug development professionals, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful preparation of this compound solutions for various experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, or 7-mono-O-(β-hydroxyethyl)-rutoside, is a semi-synthetic flavonoid derived from rutin.[1][2] Like many flavonoids, this compound has a planar ring structure, which contributes to its poor solubility in aqueous solutions.[3] This limited water solubility can present significant challenges in experimental settings, particularly for in vitro and in vivo studies that require the compound to be in a dissolved state for accurate and reproducible results.

Q2: Which organic solvents are recommended for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a widely used and highly effective solvent for dissolving this compound and other poorly soluble flavonoids to create concentrated stock solutions.[3][4] Ethanol can also be used, though the solubility of flavonoids in ethanol is often lower than in DMSO.[5]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is generally not recommended due to its low aqueous solubility.[6][7] Attempting to do so, especially at higher concentrations, will likely result in an incomplete dissolution or precipitation of the compound. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous buffer.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What is happening?

This common issue is known as "solvent-shifting precipitation." When a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium where the compound is less soluble, the this compound molecules can aggregate and precipitate out of the solution. This is a critical consideration when preparing working solutions for cell-based assays.

Q5: How should I store my this compound solutions?

To ensure the stability of your this compound solutions, it is recommended to store concentrated stock solutions in DMSO at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light, as flavonoids can be light-sensitive. Aqueous working solutions should ideally be prepared fresh for each experiment and are not recommended for long-term storage.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the dissolution and use of this compound in your experiments.

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in the chosen solvent. Solvent Inappropriateness: The solvent may not be suitable for dissolving this compound.Use a highly polar aprotic solvent like DMSO to prepare a concentrated stock solution.[3]
Insufficient Solvent Volume: The amount of solvent may be insufficient for the quantity of this compound.Increase the volume of the solvent to ensure you are below the saturation point.
Low Temperature: The dissolution process may be slow at room temperature.Gently warm the solution to 37°C and use a vortex or sonicator to aid dissolution. Avoid excessive heat, which could degrade the compound.
The solution is cloudy or contains visible particles after dissolution. Incomplete Dissolution: The compound has not fully dissolved.Use sonication or gentle heating (as described above) to facilitate complete dissolution. Ensure the solution is visually clear before proceeding.
Presence of Impurities: The this compound powder or the solvent may contain impurities.Ensure you are using high-purity this compound and reagent-grade solvents.
Precipitation occurs immediately upon dilution of the DMSO stock into an aqueous buffer or medium. Solvent-Shifting Precipitation: Rapid change in solvent polarity causes the compound to crash out of solution.Employ a stepwise dilution method. First, dilute the DMSO stock into a smaller volume of the aqueous buffer while vortexing. Then, add this intermediate solution to the final volume of the buffer. For cell culture, pre-warming the medium can also help.
Final Concentration is Too High: The final concentration of this compound in the aqueous solution exceeds its solubility limit.Lower the final concentration of this compound in your working solution.
The solution becomes cloudy or forms a precipitate over time after preparation. Solution Instability: The diluted aqueous solution is not stable, leading to precipitation.Prepare fresh working solutions from your frozen DMSO stock for each experiment. Avoid storing dilute aqueous solutions.
pH of the Final Solution: The pH of the aqueous buffer or medium may influence the stability of this compound.While specific pKa data for this compound is not readily available, the stability of flavonoids can be pH-dependent. Ensure the pH of your final solution is within a stable range for your experimental system, typically around physiological pH (7.2-7.4) for cell-based assays.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, data from a closely related flavonoid, Rutin, can provide a useful reference.

Solvent Solubility of Rutin (hydrate) Source
Dimethyl Sulfoxide (DMSO)~25 mg/mL[6]
Dimethyl Formamide (DMF)~30 mg/mL[6]
Ethanol~2 mg/mL[5]
1:5 solution of DMF:PBS (pH 7.2)~0.16 mg/mL[6]

Note: This data is for Rutin (hydrate) and should be used as an estimate for this compound. It is always recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 654.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.006546 g or 6.55 mg of this compound.

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, you can gently warm the solution to 37°C or use a sonicator to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C until use.

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed complete cell culture medium (containing serum, if applicable)

  • Sterile microcentrifuge tubes

  • Sterile pipettes and tips

Procedure:

  • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration of 10 µM in your final volume of cell culture medium. For a final volume of 10 mL, you would need 10 µL of the 10 mM stock solution.

  • In a sterile microcentrifuge tube, prepare an intermediate dilution by adding the calculated volume of the this compound stock solution (10 µL) to a small volume (e.g., 200 µL) of the pre-warmed complete cell culture medium.

  • Gently pipette up and down to mix thoroughly. Visually inspect for any signs of precipitation.

  • Add the intermediate dilution to the final volume of the cell culture medium (the remaining 9.8 mL).

  • Gently swirl the flask or plate to ensure even distribution of the compound.

  • The final concentration of DMSO in the medium will be 0.1%. It is important to include a vehicle control (medium with 0.1% DMSO) in your experiments.

Visualizations

Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow cluster_start cluster_dissolution Initial Dissolution cluster_troubleshoot_dissolution Troubleshooting Initial Dissolution cluster_dilution Aqueous Dilution cluster_troubleshoot_precipitation Troubleshooting Precipitation cluster_final start Start: this compound Powder dissolve Dissolve in appropriate solvent start->dissolve check_dissolved Is the solution clear? dissolve->check_dissolved check_solvent Is the solvent appropriate? (e.g., use DMSO) check_dissolved->check_solvent No dilute Dilute stock into aqueous buffer/medium check_dissolved->dilute Yes increase_vol Increase solvent volume increase_vol->dissolve gentle_heat Apply gentle heat (37°C) / sonicate gentle_heat->dissolve check_solvent->dissolve check_precipitation Does precipitation occur? dilute->check_precipitation stepwise_dilution Use stepwise dilution check_precipitation->stepwise_dilution Yes success Successfully Prepared This compound Solution check_precipitation->success No stepwise_dilution->dilute lower_conc Lower final concentration lower_conc->dilute check_stability Is the solution stable over time? check_stability->success Yes prepare_fresh Prepare fresh solution before each experiment check_stability->prepare_fresh No success->check_stability

Caption: A workflow diagram for troubleshooting this compound solubility issues.

Signaling_Pathway_Placeholder General Signaling Pathway Affected by Flavonoids cluster_membrane This compound This compound Receptor Receptor This compound->Receptor Binds to or modulates receptor Cell_Membrane Cell Membrane Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression (e.g., Antioxidant Enzymes) Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular Response (e.g., Reduced Oxidative Stress) Gene_Expression->Cellular_Response

References

Technical Support Center: Preventing MonoHER Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of MonoHER (monohydroxyethylrutoside) in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in experiments?

A1: this compound, or 7-O-β-hydroxyethylrutoside, is a semi-synthetic flavonoid derived from rutin. It is investigated for its antioxidant and potential therapeutic properties.[1][2] Like many flavonoids, this compound is susceptible to degradation under common experimental conditions, which can lead to inaccurate and unreliable results. Factors such as pH, temperature, light, and oxidative stress can compromise its structural integrity.

Q2: What are the primary factors that influence this compound degradation?

A2: The stability of this compound, like other flavonoid glycosides, is primarily affected by:

  • pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[3]

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidation: As an antioxidant, this compound can be consumed through oxidation. The presence of oxidizing agents or reactive oxygen species (ROS) will reduce its stability.

  • Enzymatic Degradation: In biological systems, such as cell culture media containing serum, enzymes may metabolize this compound.[5]

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, dissolve this compound in a suitable organic solvent such as DMSO or ethanol at a high concentration.[6] For aqueous solutions, use a slightly acidic buffer (e.g., pH 4-6). Prepare fresh solutions whenever possible and store them protected from light at low temperatures (-20°C or -80°C) for long-term storage.

Q4: Can I use antioxidants to prevent this compound degradation?

A4: Yes, the addition of other antioxidants, such as ascorbic acid (Vitamin C), can help stabilize this compound, particularly in neutral or alkaline solutions.[7][8] Ascorbic acid can regenerate this compound from its oxidized form, thereby prolonging its stability in the experimental medium.[9]

Q5: What are the known degradation products of this compound?

A5: Studies on troxerutin, a mixture of hydroxyethylrutosides that includes this compound, have shown that degradation in acidic conditions can lead to the hydrolysis of the glycosidic bond, resulting in the formation of its aglycone, quercetin, and various hydroxyethylated quercetin derivatives.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound stability during experiments.

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected biological activity. This compound degradation in the experimental medium.• Prepare fresh this compound solutions for each experiment.• Minimize the time between solution preparation and use.• Confirm the stability of this compound under your specific experimental conditions (pH, temperature) using an analytical method like HPLC.
Precipitation of this compound in aqueous buffer or cell culture medium. Poor solubility at the working concentration or change in pH.• Use a stock solution in an organic solvent (e.g., DMSO) and dilute it to the final concentration in the aqueous medium just before use.• Ensure the final concentration of the organic solvent is compatible with your experimental system.• Check the pH of your final solution, as flavonoid solubility can be pH-dependent.
Discoloration of the this compound solution. Oxidation or degradation of the compound.• Protect the solution from light by using amber vials or covering the container with aluminum foil.• Degas the solvent to remove dissolved oxygen.• Consider adding a stabilizing agent like ascorbic acid.
Loss of this compound during storage. Improper storage conditions.• Store stock solutions at -20°C or -80°C.• Aliquot stock solutions to avoid repeated freeze-thaw cycles.• Store in airtight containers to prevent oxidation.

Data on Factors Affecting Flavonoid Stability

The following table summarizes the general effects of various conditions on the stability of flavonoids, which are applicable to this compound.

Factor Condition Effect on Stability Recommendation
pH Acidic (pH < 7)Generally StableMaintain solutions at a slightly acidic pH if possible.
Neutral to Alkaline (pH ≥ 7)Prone to DegradationUse freshly prepared solutions. Consider adding ascorbic acid as a stabilizer.[7]
Temperature Low (≤ 4°C)StableStore solutions at refrigerated or frozen temperatures.
Room TemperatureModerate DegradationMinimize storage time at room temperature.
High (> 37°C)Rapid DegradationAvoid heating this compound solutions.[4]
Light DarkStableStore and handle solutions in the dark or in light-protected containers.
Light ExposureDegradationMinimize exposure to ambient and UV light.
Oxygen AnaerobicStableUse deoxygenated solvents for solution preparation.
AerobicOxidationMinimize headspace in storage vials and consider inert gas overlay (e.g., nitrogen, argon).

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution for Cell Culture

  • Stock Solution Preparation:

    • Dissolve this compound powder in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • Immediately before use, thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration directly in the cell culture medium.

    • To enhance stability, consider co-treatment with a low concentration of a cell-compatible antioxidant like N-acetylcysteine.[11]

    • Gently mix the medium to ensure homogeneity.

    • Add the this compound-containing medium to the cells immediately.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method to assess the stability of this compound. Method optimization will be required for specific equipment and experimental conditions.

  • Sample Preparation:

    • Incubate this compound solutions under the desired stress conditions (e.g., different pH, temperature, light exposure) for various time points.

    • At each time point, take an aliquot of the solution and, if necessary, stop the degradation by cooling the sample to 4°C and protecting it from light.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an acidic buffer (e.g., 0.1% formic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., ~280 nm or ~350 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

Visualizations

MonoHER_Degradation_Pathway This compound This compound (7-O-β-hydroxyethylrutoside) Aglycone Hydroxyethylated Quercetin (Aglycone) This compound->Aglycone Hydrolysis (e.g., acidic conditions) DegradationProducts Further Degradation Products Aglycone->DegradationProducts Oxidation / Ring Fission

Caption: A simplified potential degradation pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare this compound Solution Prepare this compound Solution Incubate (pH, Temp, Light) Incubate (pH, Temp, Light) Prepare this compound Solution->Incubate (pH, Temp, Light) Collect Aliquots Collect Aliquots Incubate (pH, Temp, Light)->Collect Aliquots HPLC Analysis HPLC Analysis Collect Aliquots->HPLC Analysis Analyze Data Analyze Data HPLC Analysis->Analyze Data

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic rect_node rect_node start Inconsistent Results? check_prep Fresh Solution? start->check_prep check_storage Proper Storage? check_prep->check_storage Yes reassess Re-evaluate Experiment check_prep->reassess No, Prepare Freshly check_conditions Optimal Conditions? (pH, Temp, Light) check_storage->check_conditions Yes check_storage->reassess No, Improve Storage add_stabilizer Add Stabilizer? (e.g., Ascorbic Acid) check_conditions->add_stabilizer Yes check_conditions->reassess No, Optimize Conditions add_stabilizer->reassess Consider & Re-test

Caption: A logical flow for troubleshooting this compound instability.

References

MonoHER experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with MonoHER (7-Mono-O-(β-hydroxyethyl)-rutoside). The information is designed to address common challenges related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, sterile DMSO.[2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] For working solutions, dilute the DMSO stock into your cell culture medium immediately before use.[2] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

Q2: How stable is this compound in experimental conditions?

A2: The stability of this compound can be a source of variability. In plasma, this compound concentration can decrease by 10% when stored at -80°C for one month and by 20% at -20°C for three weeks.[5] When stored in an HPLC autosampler at 4°C, a consistent decrease of 15% was observed over 24 hours.[5] The stability in cell culture media at 37°C has not been extensively published and should be determined empirically for long-term experiments (e.g., > 24 hours). Factors like pH, light exposure, and components in the media can affect the stability of flavonoids.[6]

Q3: Why do I see significant variability in IC50/EC50 values for this compound between experiments?

A3: It is common for IC50 values of a compound to differ between experiments and across different cell lines.[7] This variability can be attributed to several factors:

  • Cell-Specific Response: Each cell line has a unique biological and genetic profile, leading to different sensitivities to the same compound.[7]

  • Assay Method: Different viability or cytotoxicity assays (e.g., MTT, MTS, resazurin, trypan blue) measure different cellular parameters (metabolic activity vs. membrane integrity) and can yield different IC50 values.[7][8]

  • Experimental Conditions: Variations in cell seeding density, incubation time, and passage number can all contribute to result variability.[9][10][11] It is crucial to optimize and standardize these parameters for your specific cell line.[10][11]

Q4: Can this compound interfere with common cell-based assays?

A4: Yes, like other flavonoids, this compound has the potential to interfere with certain assays. Flavonoids can chemically reduce colorimetric dyes such as MTT and resazurin in the absence of cells, leading to false-positive results (apparent increased viability) or masking of cytotoxic effects.[12][13] It is recommended to run a control with this compound in cell-free medium to check for direct dye reduction. If interference is observed, consider using an alternative assay, such as the trypan blue exclusion assay or a crystal violet assay, which are less prone to such artifacts.[12][13]

Troubleshooting Guides

Problem 1: Inconsistent Cell Viability/Cytotoxicity Results
Potential Cause Recommended Solution & Action
This compound Precipitation After diluting the DMSO stock in culture media, inspect the solution for any visible precipitate. If observed, try preparing the working solution by adding the DMSO stock to the media while vortexing or by performing a stepwise dilution.[2]
Inconsistent Cell Seeding The initial number of cells per well is critical. Perform a cell density titration to find the optimal seeding number that ensures cells are in the logarithmic growth phase throughout the experiment.[6][11]
Assay Interference Run a cell-free control to test if this compound directly reacts with your viability reagent (e.g., MTT, resazurin).[12][13] If it does, switch to a non-enzymatic assay like trypan blue exclusion or crystal violet staining.[13]
Variable Incubation Time Optimize the incubation time for this compound treatment. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint for your specific cell line and research question.[10][14][15]
Problem 2: High Variability in Apoptosis or Mitochondrial Membrane Potential Assays
Potential Cause Recommended Solution & Action
Suboptimal Compound Concentration The induction of apoptosis is dose-dependent. Ensure you are using a concentration of this compound that is sufficient to trigger this pathway. Based on the literature, concentrations of 120 µM have been shown to induce apoptosis in HepG2 cells.[16][17]
Incorrect Timing of Assay Apoptosis is a dynamic process. If you measure too early, you may miss the effect. If you measure too late, cells may have already progressed to secondary necrosis. Perform a time-course experiment to identify the peak apoptotic window.
Fluorescent Probe Artifacts Some flavonoids can have intrinsic fluorescence or act as antioxidants, which can interfere with fluorescent probes used for mitochondrial membrane potential (e.g., JC-1, TMRM).[18] Run controls with this compound alone to check for autofluorescence and consider using alternative methods if significant interference is detected.
High Background Signal Ensure proper washing steps to remove unbound antibodies or dyes. Optimize the concentration of staining reagents (e.g., Annexin V, PI, JC-1) to improve the signal-to-noise ratio.

Diagrams and Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for this compound Experiments start Inconsistent or Unexpected Results check_compound Check Compound Integrity - Proper storage? - Fresh dilution? start->check_compound check_cells Verify Cell Health - Correct passage number? - Contamination free? start->check_cells check_protocol Review Experimental Protocol - Seeding density? - Incubation time? - Pipetting accuracy? start->check_protocol optimize Optimize Critical Parameters - Titrate compound concentration - Perform time-course check_compound->optimize check_cells->optimize assay_interference Test for Assay Interference - Run cell-free controls - Check for autofluorescence check_protocol->assay_interference assay_interference->optimize If interference is found, choose alternative assay rerun Re-run Experiment with Controls optimize->rerun

Caption: General troubleshooting workflow for this compound experiments.

MonoHER_Apoptosis_Pathway This compound-Induced Mitochondrial Apoptosis Pathway This compound This compound Mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) This compound->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

NFkB_Inhibition_Pathway NF-κB Signaling and this compound Inhibition Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Gene Transcription (Inflammation, Survival) NFkB->Gene This compound This compound This compound->Inhibition Inhibition->IkB

Caption: NF-κB signaling and this compound inhibition.

Detailed Experimental Protocols

Protocol 1: this compound Stock and Working Solution Preparation
  • Materials:

    • This compound (7-Mono-O-(β-hydroxyethyl)-rutoside) powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Sterile, complete cell culture medium

  • Stock Solution Preparation (10 mM):

    • Allow the this compound vial to equilibrate to room temperature.

    • Calculate the required mass of this compound for your desired volume and concentration.

    • Aseptically weigh the this compound powder and transfer it to a sterile tube.

    • Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.[2]

    • Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C for long-term stability.[5]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 30, 60, or 120 µM).[16][17]

    • Important: To avoid precipitation, add the DMSO stock to the medium while gently vortexing.[2]

    • Ensure the final DMSO concentration does not exceed 0.5%.[4] Prepare a vehicle control using the same final concentration of DMSO in the medium.

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol is a general guideline. It is critical to optimize cell seeding density and incubation times for each cell line. [10][11]

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]

    • Incubate for 24 hours to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Quantification (Example using MTS Assay):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Record the absorbance at 490 nm using a microplate reader.

    • Control: Include wells with medium and MTS reagent only (no cells) for background subtraction. Also, include a cell-free control with this compound and MTS to check for direct chemical reduction.[12][13]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat cells with the desired concentration of this compound (e.g., 120 µM for HepG2 cells) or vehicle control for the optimized time period.[16][17]

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 4: HPLC Quantification of this compound in Plasma

This protocol is adapted from a validated method for this compound quantification.[5]

  • Sample Preparation:

    • To a plasma sample, add methanol for protein precipitation.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Take the supernatant and dilute it 1:1 (v/v) with 25 mM phosphate buffer (pH 3.33).

  • HPLC Conditions:

    • Column: Reversed-phase ODS

    • Mobile Phase: 49% methanol and 51% aqueous solution (10 mM sodium dihydrogen phosphate pH 3.4, 10 mM acetic acid, 36 µM EDTA).

    • Detection: Electrochemical detection.

    • Retention Time: Approximately 5.2 minutes for this compound.

  • Quantification and Performance:

    • The method is linear from 0.3 µM to 75 µM.

    • Within-day precision is typically better than 13%.

    • Note on Stability: To compensate for degradation in the autosampler, sample duplicates can be analyzed in a mirror image sequence.[5]

Quantitative Data Summary

Table 1: Reported Bioactivity of this compound

Assay Type Cell Line / System Parameter Value Notes
Antioxidant ActivityHuman Umbilical Vein Endothelial Cells (HUVEC)EC5060 nMProtection against intracellular oxidative stress.[19]
Apoptosis InductionHepG2 (human liver cancer)% Apoptotic Cells21.9% (at 120 µM) vs. 6.7% (control)Data are mean of three independent experiments.[16][17]
Apoptosis InductionMCF7 (human breast cancer)% Apoptotic CellsNo significant increaseThis compound did not induce significant apoptosis in this cell line under the tested conditions.[16][17]

Table 2: Factors Contributing to Experimental Variability with Flavonoids

Factor Source of Variability Recommendation for Mitigation
Compound Properties Solubility, stability in media, potential to precipitate.[6]Prepare fresh working solutions. Visually inspect for precipitation. Empirically test stability for long-term experiments.
Biological System Cell line type, passage number, cell health, seeding density.[7][9][11]Use consistent cell passage numbers. Standardize seeding density and handling procedures.
Assay Chemistry Direct interaction of the flavonoid with assay reagents (e.g., MTT, resazurin).[12][13]Run cell-free controls. Use non-enzymatic endpoint assays if interference is detected.
Protocol Execution Pipetting errors, inconsistent incubation times, batch-to-batch reagent variation.[10]Use calibrated pipettes. Prepare master mixes. Standardize all incubation steps.

References

Technical Support Center: Refinement of MonoHER Delivery Methods In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vitro application of MonoHER (7-Mono-O-(β-Hydroxyethyl)-rutoside). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the effective use of this compound in a laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during in vitro experiments with this compound.

Q1: I am having trouble dissolving this compound for my cell culture experiments. What is the recommended procedure for preparing a stock solution?

A1: this compound has poor aqueous solubility at neutral and acidic pH. To ensure complete dissolution, it is recommended to prepare a stock solution in an alkaline solvent. One study reports dissolving this compound in 36 mM NaOH in sterile water to a final concentration of 33 mg/mL, resulting in a pH of 7.8-8.0[1].

Troubleshooting Poor Solubility:

Issue Potential Cause Recommendation
Precipitation in stock solution pH of the solvent is too low.Ensure the pH of the dissolving solvent (e.g., NaOH solution) is sufficiently alkaline (pH > 8.3) to maintain solubility[1][2]. Prepare fresh stock solutions regularly.
Precipitation upon dilution in cell culture medium The final concentration of this compound in the medium exceeds its solubility at the medium's pH (typically ~7.4). The buffering capacity of the medium can lower the pH of the added alkaline stock solution.Prepare intermediate dilutions of the stock solution in a sterile, pH-neutral buffer before adding to the final culture medium. Ensure the final concentration of the solvent (e.g., NaOH) in the culture medium is minimal to avoid altering the medium's pH and causing cytotoxicity. It is crucial to keep the final DMSO concentration below 0.5% to minimize solvent-induced cytotoxicity.
Cloudiness or precipitation in the final culture medium The concentration of this compound is too high for the aqueous environment of the cell culture medium.Determine the optimal working concentration for your specific cell line through a dose-response experiment. Start with a lower concentration range and gradually increase it.

Q2: My this compound solution seems to be degrading. What are the stability considerations for this compound?

A2: The stability of this compound is influenced by pH, temperature, and light exposure. Studies have shown that this compound degrades more rapidly at high temperatures (e.g., 80°C) and can be sensitive to light[2]. In an aqueous solution at pH 8.4, the stability of this compound decreased by about 10% within 48 hours under shelf-life conditions[2].

Troubleshooting Degradation:

Issue Potential Cause Recommendation
Loss of activity over time Degradation of this compound in the stock solution or working solution.Prepare fresh stock solutions and store them protected from light at 4°C for short-term use or in aliquots at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles. When preparing working solutions in cell culture media, use them immediately.
Inconsistent experimental results Inconsistent potency of this compound due to degradation.Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Run a positive control with a known potent batch of this compound if available.

Q3: I am not observing the expected cytotoxic or apoptotic effects of this compound on my cancer cell lines. What could be the reason?

A3: The cellular response to this compound can be cell-line specific. For example, this compound has been shown to induce apoptosis in HepG2 (liver cancer) cells but not in MCF7 (breast cancer) or H1299 (lung cancer) cells at similar concentrations[1].

Troubleshooting Lack of Efficacy:

Issue Potential Cause Recommendation
No significant decrease in cell viability The cell line is resistant to this compound at the tested concentrations. The concentration of this compound is too low.Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 µM to 200 µM) to determine the IC50 value for your specific cell line. Ensure the this compound solution is properly prepared and has not degraded. Consider a different cell line known to be sensitive to this compound for positive control experiments.
No induction of apoptosis The chosen endpoint for apoptosis is not optimal. The incubation time is too short or too long.Use multiple assays to assess apoptosis (e.g., Annexin V/PI staining for early/late apoptosis and a caspase activity assay). Perform a time-course experiment to determine the optimal incubation time for observing apoptosis in your cell line.
Low cellular uptake The cell line may have low permeability to this compound.While specific uptake mechanisms for this compound are not well-documented, flavonoids can enter cells through passive diffusion or carrier-mediated transport. Consider co-treatment with agents that may enhance cellular uptake, but this should be approached with caution as it can introduce confounding variables.

Experimental Protocols

Detailed methodologies for key in vitro experiments with this compound are provided below.

Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

  • Materials:

    • This compound powder

    • Sodium hydroxide (NaOH)

    • Sterile, nuclease-free water

    • Sterile conical tubes

    • 0.22 µm sterile filter

  • Protocol:

    • Prepare a 36 mM NaOH solution in sterile, nuclease-free water.

    • Weigh the desired amount of this compound powder and dissolve it in the 36 mM NaOH solution to a final concentration of 33 mg/mL.

    • Gently vortex until the this compound is completely dissolved. The pH of the resulting solution should be between 7.8 and 8.0[1].

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Cell Viability Assay (CCK-8 Assay)
  • Objective: To determine the cytotoxic effect of this compound on a specific cell line and to calculate the half-maximal inhibitory concentration (IC50).

  • Materials:

    • Target cancer cell line (e.g., HepG2)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the different concentrations of this compound (e.g., 30 µM, 60 µM, 120 µM) or vehicle control (medium with the same final concentration of NaOH as the highest this compound concentration) to the wells[1].

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

  • Materials:

    • Target cancer cell line

    • 6-well cell culture plates

    • This compound stock solution

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 120 µM) or vehicle control for the predetermined optimal time[1].

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation

The following tables summarize representative quantitative data from in vitro studies of this compound.

Table 1: Cytotoxicity of this compound on Different Cancer Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (%)Reference
HepG23024~85[1]
HepG26024~70[1]
HepG212024~50[1]
MCF712024~75[1]
H129912024No significant reduction[1]

Table 2: Induction of Apoptosis by this compound in HepG2 Cells

TreatmentConcentration (µM)Percentage of Apoptotic Cells (Early + Late)Reference
Control0~7%[1]
This compound120~22%[1]

Mandatory Visualizations

This compound Experimental Workflow

This diagram illustrates the general workflow for assessing the in vitro effects of this compound.

MonoHER_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in NaOH) prep_working Prepare Working Solutions in Media prep_stock->prep_working treatment Treat Cells with This compound prep_working->treatment cell_seeding Seed Cells in Culture Plates cell_seeding->treatment viability Cell Viability (e.g., CCK-8) treatment->viability apoptosis Apoptosis (e.g., Annexin V/PI) treatment->apoptosis mmp Mitochondrial Membrane Potential treatment->mmp caspase Caspase Activity treatment->caspase data_acq Data Acquisition (Plate Reader, Flow Cytometer) viability->data_acq apoptosis->data_acq mmp->data_acq caspase->data_acq analysis Calculate IC50, % Apoptosis, etc. data_acq->analysis MonoHER_Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound Bax_Bak Bax/Bak Oligomerization This compound->Bax_Bak Induces Bcl2_anti Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) This compound->Bcl2_anti Inhibits? MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release Apaf1 Apaf-1 CytoC_release->Apaf1 Binds to Bcl2_anti->Bax_Bak Inhibits Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9_pro Pro-caspase-9 Casp9_pro->Apoptosome Casp9_active Active Caspase-9 Apoptosome->Casp9_active Activates Casp3_pro Pro-caspase-3 Casp9_active->Casp3_pro Cleaves & Activates Casp3_active Active Caspase-3 Casp3_pro->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis Executes

References

Technical Support Center: Investigating the Anticancer Effects of MonoHER

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the semi-synthetic flavonoid, MonoHER (7-mono-O-(β-hydroxyethyl)-rutoside), in cancer cell line experiments.

Important Note on this compound Resistance: As of the current scientific literature, acquired resistance to this compound in cancer cell lines has not been documented. This flavonoid has been studied for its potential to overcome resistance to other chemotherapeutic agents. Therefore, this guide focuses on troubleshooting common experimental challenges and understanding the established mechanisms of this compound's anticancer activity, rather than overcoming a non-reported resistance phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anticancer activity?

This compound, or 7-mono-O-(β-hydroxyethyl)-rutoside, is a semi-synthetic flavonoid. In preclinical studies, it has demonstrated antiproliferative and cytotoxic effects in certain cancer cell lines. Specifically, it has been shown to reduce the viability of HepG2 liver cancer cells and MCF7 breast cancer cells.[1][2][3] In HepG2 cells, this compound induces apoptosis, which is a form of programmed cell death.[1][2][3]

Q2: What is the known mechanism of action for this compound in cancer cells?

The primary mechanism of action identified for this compound's anticancer effect is the induction of mitochondrial-dependent apoptosis.[1][2][3] This process involves:

  • Damage to the mitochondria.

  • Release of cytochrome C from the mitochondria into the cytoplasm.

  • Subsequent activation of caspase-9 and caspase-3, which are key executioner proteins in the apoptotic cascade.[1][2][3]

Q3: In which cancer cell lines has this compound shown activity?

Studies have shown that this compound can reduce the viability of HepG2 (liver cancer) and MCF7 (breast cancer) cells. However, it did not show a significant effect on the viability of H1299 (lung cancer) cells in the same study.[1][2][3] Apoptosis induction was specifically observed in HepG2 cells.[1][2][3]

Troubleshooting Guide

Issue 1: No significant decrease in cell viability is observed after this compound treatment.

Possible Cause Troubleshooting Step
Cell Line Insensitivity Confirm from literature if your chosen cell line (e.g., H1299) is known to be less responsive to this compound.[1][2][3] Consider using a sensitive cell line like HepG2 as a positive control.
Incorrect Drug Concentration Perform a dose-response experiment to determine the optimal concentration. Effective concentrations in studies have ranged from 30 µM to 120 µM.[1]
Compound Degradation Ensure proper storage of this compound solution (protect from light, store at appropriate temperature). Prepare fresh solutions for each experiment.
Inaccurate Cell Seeding Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating.
Assay Incubation Time Optimize the incubation time for your specific cell line and assay. A 3-day incubation has been used in some studies.[4]

Issue 2: Failure to detect apoptosis after this compound treatment in a sensitive cell line (e.g., HepG2).

Possible Cause Troubleshooting Step
Suboptimal Drug Concentration Ensure you are using a concentration high enough to induce apoptosis (e.g., 120 µM was effective in HepG2 cells).[3]
Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of apoptotic activity.
Assay Sensitivity Use a combination of apoptosis detection methods. For example, complement Annexin V/PI staining with a functional assay like caspase activity measurement.
Incorrect Western Blotting Technique For detecting apoptotic proteins (caspases, cytochrome C), ensure proper antibody selection, positive controls, and optimized transfer and incubation conditions.

Quantitative Data Summary

Table 1: Effect of this compound on the Viability of Different Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration% Viability (Approx.)Reference
HepG2Liver30 µM~80%[3]
60 µM~60%[3]
120 µM~40%[3]
MCF7Breast30 µM~90%[3]
60 µM~75%[3]
120 µM~60%[3]
H1299Lung30-120 µMNo significant change[3]

Table 2: Induction of Apoptosis in HepG2 Cells by this compound

Treatment% of Apoptotic Cells (Annexin V positive)Reference
Control6.69%[3]
120 µM this compound21.9%[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of this compound on cancer cell viability.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 30, 60, 100, 120 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate for the desired period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Apoptosis Markers

This protocol outlines the detection of Caspase-3, Caspase-9, and Cytochrome C.

  • Cell Lysis:

    • Treat cells with this compound as described in the cell viability protocol.

    • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on an appropriate percentage acrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved Caspase-9, Cytochrome C, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

MonoHER_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Damage CytochromeC Cytochrome C (in cytoplasm) Mitochondrion->CytochromeC Release ActivatedCaspase9 Activated Caspase-9 CytochromeC->ActivatedCaspase9 Activates Caspase9 Caspase-9 (inactive) ActivatedCaspase3 Activated Caspase-3 ActivatedCaspase9->ActivatedCaspase3 Activates Caspase3 Caspase-3 (inactive) Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Executes Experimental_Workflow start Cancer Cell Culture (e.g., HepG2) treatment Treat with varying concentrations of this compound start->treatment viability Assess Cell Viability (MTT / CCK8 Assay) treatment->viability apoptosis_assays Perform Apoptosis Assays (Annexin V / Caspase Activity) treatment->apoptosis_assays protein_analysis Analyze Apoptotic Proteins (Western Blot) treatment->protein_analysis ic50 Determine IC50 Value viability->ic50 conclusion Correlate findings to understand mechanism of action ic50->conclusion apoptosis_assays->conclusion protein_analysis->conclusion

References

Troubleshooting unexpected results in MonoHER studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MonoHER (7-Mono-O-(β-Hydroxyethyl)-Rutoside).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound, or 7-Mono-O-(β-Hydroxyethyl)-Rutoside, is a semi-synthetic flavonoid derived from rutin. Its primary anticancer mechanism, particularly in HepG2 human liver cancer cells, involves the induction of mitochondrial-dependent apoptosis.[1] this compound triggers the mitochondrial signal transduction pathway, which leads to the release of cytochrome C into the cytoplasm. This, in turn, activates caspase-9 and subsequently caspase-3, culminating in apoptotic cell death.[1][2]

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound has demonstrated a reduction in cell viability in HepG2 (liver cancer) and MCF7 (breast cancer) cell lines in a dose-dependent manner.[1][2] However, it did not show a significant cytotoxic effect in H1299 (lung cancer) cells.[1][2] Notably, while it reduces viability in both HepG2 and MCF7 cells, it has been shown to induce apoptosis specifically in HepG2 cells.[1]

Q3: What are the known effects of this compound on apoptosis-related proteins?

A3: this compound has been shown to enhance the expression of cleaved (active) forms of caspase-9 and caspase-3 in sensitive cell lines like HepG2.[1] This activation is a downstream consequence of mitochondrial damage and the release of cytochrome C.[1][2]

Q4: Are there any known issues with the solubility or stability of this compound in cell culture?

A4: Yes, the solubility of this compound in aqueous solutions is highly dependent on pH. It has been reported to precipitate at a pH at or below 8.3 within a few hours of preparation. While DMSO can be used to enhance solubility, recrystallization may still occur in aqueous solutions at a pH below 8.3. The stability of this compound can also be affected by high temperatures.

Troubleshooting Guides

Unexpected Results in Cell Viability Assays (e.g., CCK8, MTT)

Problem: I'm observing inconsistent or unexpectedly high/low cell viability readings in my this compound-treated wells.

Possible Cause Troubleshooting Steps
Direct reaction of this compound with assay reagent Flavonoids can have reducing properties that directly react with tetrazolium salts (like WST-8 in CCK8 or MTT), leading to a false positive signal (higher viability). Solution: Run a "compound-only" control (this compound in media without cells) to see if it directly reduces the assay reagent. If it does, consider alternative viability assays that are not based on tetrazolium reduction, such as ATP-based assays (e.g., CellTiter-Glo®) or real-time impedance-based assays.
This compound Precipitation This compound may precipitate out of the solution, especially at higher concentrations or if the pH of the media is not optimal, leading to inaccurate dosing and results. Solution: Visually inspect the wells for any precipitate after adding this compound. Prepare fresh stock solutions and ensure the final concentration of the solvent (e.g., DMSO) is consistent and low across all wells. The pH of the culture medium can also influence solubility.
Inconsistent Pipetting Inaccurate pipetting can lead to variable cell numbers or compound concentrations across wells. Solution: Ensure pipettes are calibrated. Use fresh tips for each reagent and concentration. When adding reagents, be careful not to disturb the cell monolayer.
Edge Effects Wells on the outer edges of the plate are more prone to evaporation, which can concentrate the media and this compound, leading to skewed results. Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
Issues with Apoptosis Assays (e.g., Annexin V/PI, JC-1)

Problem: I am not observing the expected increase in apoptosis in this compound-treated HepG2 cells, or I'm seeing high background fluorescence.

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration or Incubation Time The induction of apoptosis is dose- and time-dependent. Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line and experimental conditions.
Autofluorescence of this compound Flavonoids, including this compound, can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays like Annexin V-FITC or JC-1. Solution: Run a "compound-only" control (cells treated with this compound but without the fluorescent dye) to measure its autofluorescence. If significant, you may need to use a different fluorescent dye with non-overlapping excitation/emission spectra or use a different method to measure apoptosis, such as Western blotting for cleaved caspases.
JC-1 Assay Issues The JC-1 dye is sensitive to experimental conditions. Low signal can result from the dye leaching out of the cells or photobleaching. Solution: Analyze samples immediately after staining. Minimize exposure of stained cells to light. Ensure you are using the correct filters for detecting both the green monomers and red aggregates.
Cell Line Resistance Not all cell lines are sensitive to this compound-induced apoptosis. Solution: Confirm that you are using a sensitive cell line, such as HepG2. As documented, MCF7 and H1299 cells do not undergo apoptosis in response to this compound under the same conditions.[1]

Data Presentation

Table 1: Effect of this compound on Cell Viability in Different Cancer Cell Lines

Cell LineThis compound Concentration (µM)Effect on Viability
HepG2 30, 60, 120Dose-dependent reduction
MCF7 30, 60, 120Dose-dependent reduction
H1299 120No significant effect
Data synthesized from a study where cell viability was assessed after a 1-hour incubation with this compound.[1][2]

Table 2: Induction of Apoptosis by this compound in HepG2 Cells

TreatmentPercentage of Apoptotic Cells (Mean ± SEM)
Control (Untreated) 6.69%
120 µM this compound 21.9%
Apoptosis was measured by Annexin-V/PI staining and flow cytometry.[1]

Experimental Protocols

Cell Viability Assessment using CCK-8 Assay
  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Add various concentrations of this compound (e.g., 30 µM, 60 µM, 120 µM) to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Incubation: Incubate the cells with this compound for the desired period (e.g., 1 hour).

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Mitochondrial Membrane Potential Assessment using JC-1 Assay
  • Cell Preparation: Prepare a cell suspension of approximately 1 x 10⁶ cells/mL in warm medium or PBS.

  • Positive Control (Optional but Recommended): To a control tube, add a mitochondrial membrane potential disruptor like CCCP (e.g., to a final concentration of 50 µM) and incubate at 37°C for 5 minutes.

  • JC-1 Staining: Prepare a 2 µM working solution of JC-1 dye. Add the JC-1 solution to your cell suspension.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing (Optional): Wash the cells once with 2 mL of warm PBS. Centrifuge to pellet the cells and resuspend in 500 µL of PBS.

  • Analysis: Analyze the cells immediately by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).

Detection of Caspase-3 Cleavage by Western Blot
  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel (e.g., 12-15%) and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The presence of a band at ~17/19 kDa indicates cleaved (active) caspase-3.

Visualizations

MonoHER_Signaling_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces damage CytochromeC Cytochrome C Mitochondrion->CytochromeC Release Caspase9 Pro-Caspase-9 CytochromeC->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves & Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HepG2) Treatment 2. This compound Treatment (Dose-response) CellCulture->Treatment Viability 3a. Cell Viability (CCK8 Assay) Treatment->Viability Apoptosis 3b. Apoptosis (JC-1 / Annexin V) Treatment->Apoptosis Protein 3c. Protein Analysis (Western Blot) Treatment->Protein Data 4. Data Analysis (IC50, % Apoptosis) Viability->Data Apoptosis->Data Protein->Data Conclusion 5. Conclusion Data->Conclusion

Caption: General experimental workflow for this compound studies.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of MonoHER and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the antioxidant properties of 7-mono-O-(β-hydroxyethyl)-rutoside (MonoHER) and its structural analog, quercetin. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and mechanistic insights.

Introduction

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties.[1] Quercetin, a prominent dietary flavonoid, is one of the most studied antioxidants due to its potent ability to scavenge reactive oxygen species (ROS).[1][2][3] this compound is a semi-synthetic flavonoid and the most powerful antioxidant component of the registered drug Venoruton®, used for treating chronic venous insufficiency.[3][4] While structurally similar, this compound and quercetin exhibit crucial differences in their interaction with the endogenous antioxidant network, leading to distinct biological consequences.

Mechanism of Antioxidant Action: A Tale of Two Flavonoids

Both this compound and quercetin exert their primary antioxidant effect by donating a hydrogen atom or an electron to neutralize highly reactive free radicals.[3][4] This process, however, converts the flavonoid itself into an oxidation product. The fate of this oxidized flavonoid is where the critical distinction between this compound and quercetin lies.[4][5]

Quercetin's Antioxidant Mechanism: Quercetin is a potent free radical scavenger.[1] Its antioxidant activity is also linked to its ability to regulate the levels of glutathione (GSH), a key intracellular antioxidant.[2][6] However, the oxidation product of quercetin is highly reactive towards thiol groups, which are present in GSH and vital proteins.[4][5][7] This reaction can lead to the depletion of cellular thiols and potential toxicity.[8] While the reaction with GSH can be part of the antioxidant network, its propensity to react with protein thiols is a significant drawback.[5][7]

This compound's Differentiated Antioxidant Mechanism: this compound also effectively scavenges free radicals.[3][4] However, its oxidation product displays a different reactivity profile. In the presence of both ascorbate (Vitamin C) and thiols (like GSH), oxidized this compound preferentially reacts with ascorbate.[3][4][7] Ascorbate recycles the oxidized this compound back to its original, active form.[4][7] This recycling prevents this compound's oxidation product from reacting with protein thiols, thus avoiding the potential toxicity seen with quercetin.[4][5][7] This allows this compound to safely channel the reactivity of free radicals into the established endogenous antioxidant network, where ascorbate can be regenerated by other cellular mechanisms.[4][5][7]

Furthermore, the thiol-reactive oxidation product of this compound that is formed can activate the NRF2 antioxidant defense system, leading to an adaptive cellular response against oxidative stress.[9][10]

The diagram below illustrates the distinct pathways of oxidized this compound and quercetin within the endogenous antioxidant network.

Antioxidant_Pathway_Comparison cluster_quercetin Quercetin Pathway cluster_this compound This compound Pathway Quercetin Quercetin Oxidized_Q Oxidized Quercetin Thiol_Proteins Protein Thiols Oxidized_Q->Thiol_Proteins Preferentially Reacts With GSH_Q GSH Oxidized_Q->GSH_Q Reacts With Radical_Q Free Radical Radical_Q->Oxidized_Q scavenged by Protein_Adducts Protein Adducts (Potential Toxicity) Thiol_Proteins->Protein_Adducts GSH_Adducts_Q GSH Adducts GSH_Q->GSH_Adducts_Q This compound This compound Oxidized_M Oxidized This compound Ascorbate Ascorbate Oxidized_M->Ascorbate Preferentially Reacts With GSH_M GSH Oxidized_M->GSH_M Reacts With Thiol_Proteins_M Protein Thiols Oxidized_M->Thiol_Proteins_M Reaction Avoided Radical_M Free Radical Radical_M->Oxidized_M scavenged by Regenerated_this compound Regenerated This compound Ascorbate->Regenerated_this compound Recycles to GSH_Adducts_M GSH Adducts GSH_M->GSH_Adducts_M

Caption: Comparative pathways of oxidized quercetin and this compound.

Quantitative Comparison of Antioxidant Activity

While both flavonoids are potent antioxidants, direct comparative studies providing IC50 values from the same assays are limited. However, available data indicates that this compound possesses excellent radical scavenging properties. In a study comparing this compound to its major metabolite, 4'-O-methylthis compound, this compound was found to be superior in TEAC, hydroxyl, and superoxide radical scavenging assays.[11] Another study showed that in human umbilical vein endothelial cells (HUVECs), this compound was a very potent protector against oxidative stress with an EC50 of 80 nM, whereas its metabolite had an EC50 > 100µM.[11]

CompoundAssayResultContextSource
This compound Protection against oxidative stress in HUVECsEC50 = 80 nMThis compound was shown to be a very potent protector.[11]
4'-O-methylthis compound Protection against oxidative stress in HUVECsEC50 > 100 µMThe major metabolite of this compound is a far less potent protector.[11]
Quercetin DPPH Radical ScavengingIC50 = 1.89 ± 0.33 µg/mLComparison with other pure chemical compounds.[12]
Quercetin ABTS Radical ScavengingIC50 = 7.2 ± 1.7 μg/mLComparative analysis with Apioside.[13]

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[14][15]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark.[16][17]

  • Sample Preparation: Prepare a stock solution of the test compound (this compound or quercetin) in the same solvent. Create a series of dilutions from this stock solution.[16]

  • Reaction Mixture: In a 96-well microplate, add 180 µL of the DPPH solution to each well. Add 20 µL of the different concentrations of the test sample or a positive control (like ascorbic acid). For the blank, use 20 µL of the solvent.[16]

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[16][17]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[14][16]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[13][18] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.[13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is measured spectrophotometrically.[13]

Protocol:

  • Generation of ABTS•+: Prepare the ABTS radical cation by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[13][16]

  • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Sample Preparation: Prepare a stock solution and a series of dilutions of the test compound.

  • Reaction Mixture: In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well. Add 10 µL of the different concentrations of the test sample or positive control.[16]

  • Incubation: Incubate the plate at room temperature for 6 minutes.[16]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[16]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The IC50 value is determined from the plot of inhibition percentage against sample concentration.[16]

The diagram below shows a generalized workflow for in vitro antioxidant assays.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Radical Solution (e.g., DPPH, ABTS•+) D Mix Radical Solution with Test Compound/ Control/Blank A->D B Prepare Test Compound (this compound/Quercetin) Serial Dilutions B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D E Incubate in the Dark (Specific Time & Temp) D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: General workflow for in vitro antioxidant assays.

Conclusion

Both this compound and quercetin are effective antioxidants capable of scavenging free radicals. However, a crucial difference lies in the reactivity of their oxidation products. Oxidized quercetin can react with cellular protein thiols, which carries a risk of toxicity. In contrast, oxidized this compound is efficiently recycled by ascorbate, a key component of the endogenous antioxidant network. This prevents the reaction with protein thiols and allows this compound to safely integrate its antioxidant power into the body's natural defense system. This mechanistic advantage suggests that this compound may offer a safer and more efficient profile for therapeutic applications aimed at combating oxidative stress.

References

Unveiling the Anticancer Potential of MonoHER: A Comparative Analysis in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent studies validates the anticancer effects of 7-Mono-O-(β-hydroxyethyl)-rutoside (MonoHER), a semi-synthetic flavonoid, demonstrating selective cytotoxic and pro-apoptotic activity in specific cancer cell lines. This comparison guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with an objective overview of this compound's performance and its underlying mechanisms of action.

Executive Summary

This compound exhibits a differential anticancer effect across various cancer cell lines. Experimental evidence highlights its efficacy in reducing cell viability in human liver carcinoma (HepG2) and breast cancer (MCF7) cells in a dose-dependent manner. Notably, this compound does not demonstrate a significant cytotoxic effect on human lung carcinoma (H1299) cells. Furthermore, this compound has been shown to induce apoptosis specifically in HepG2 cells through the mitochondrial-dependent intrinsic pathway. In contrast, it does not induce apoptosis in MCF7 cells, suggesting a different mechanism of action or a lower sensitivity to its pro-apoptotic effects in this cell line.

Comparative Efficacy of this compound

The following table summarizes the key findings on the effects of this compound across different cancer cell lines based on available data.

Cell LineCancer TypeEffect on Cell ViabilityInduction of ApoptosisMechanism of Action
HepG2 Human Liver CarcinomaSignificant reduction in a dose-dependent manner.[1][2]Yes, significant increase in apoptotic cells.[1][2]Mitochondrial-dependent intrinsic apoptosis.[1][2]
MCF7 Human Breast CancerSignificant reduction in a dose-dependent manner.[1][2]No significant induction.[1]To be elucidated.
H1299 Human Lung CarcinomaNo significant reduction.[1][2]Not applicable.Not applicable.

Note: Specific IC50 values for this compound in these cell lines were not available in the reviewed literature.

Quantitative Analysis of Apoptosis Induction

A key study demonstrated that treatment with 120 µM this compound for 24 hours significantly increased the percentage of apoptotic cells in the HepG2 cell line.

Cell LineTreatmentPercentage of Apoptotic Cells (Q2 + Q3)Fold Increase
HepG2 Control6.69%[1]-
HepG2 120 µM this compound21.9%[1]~3.27

Mechanism of Action: The Mitochondrial Apoptotic Pathway in HepG2 Cells

In HepG2 cells, this compound triggers the intrinsic pathway of apoptosis. This process is initiated by mitochondrial dysfunction, leading to the release of cytochrome C into the cytoplasm. Cytochrome C then activates a cascade of caspases, which are the key executioners of apoptosis.

MonoHER_Apoptosis_Pathway cluster_cell HepG2 Cell cluster_mitochondrion Mitochondrion This compound This compound CytochromeC_m Cytochrome C This compound->CytochromeC_m Induces release CytochromeC_c Cytochrome C CytochromeC_m->CytochromeC_c Release to Cytoplasm Caspase9 Caspase-9 CytochromeC_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-induced mitochondrial apoptosis pathway in HepG2 cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

CCK8_Workflow start Start seed_cells Seed cells in 96-well plate (e.g., 5x10^3 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_this compound Add varying concentrations of this compound incubate_24h->add_this compound incubate_treatment Incubate for desired period (e.g., 24h, 48h, 72h) add_this compound->incubate_treatment add_cck8 Add 10 µL CCK-8 solution to each well incubate_treatment->add_cck8 incubate_cck8 Incubate for 1-4h at 37°C add_cck8->incubate_cck8 measure_absorbance Measure absorbance at 450 nm using a microplate reader incubate_cck8->measure_absorbance analyze_data Calculate cell viability measure_absorbance->analyze_data end End analyze_data->end

Experimental workflow for the CCK-8 cell viability assay.

Procedure:

  • Seed cells (e.g., HepG2, MCF7, H1299) in a 96-well plate at a density of 5x10³ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 30, 60, 120 µM).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Cell viability is calculated as: (absorbance of treated cells / absorbance of control cells) x 100%.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as Caspase-3, Caspase-9, and Cytochrome C.

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Caspase-3, anti-Caspase-9, anti-Cytochrome C, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells.

Procedure:

  • Cell Collection: After this compound treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Conclusion

This compound demonstrates selective anticancer activity, particularly against HepG2 liver cancer cells, where it induces apoptosis through the mitochondrial pathway. Its ability to reduce the viability of MCF7 breast cancer cells suggests potential therapeutic applications, although the mechanism remains to be fully elucidated. The lack of efficacy in H1299 lung cancer cells indicates a degree of cancer cell type specificity. Further research is warranted to determine the precise molecular targets of this compound and to evaluate its in vivo efficacy and safety profile. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this promising flavonoid.

References

A Comparative Guide to Abemaciclib-Based Combination Therapies Versus Standard Chemotherapy in HR+, HER2+ Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the efficacy and mechanisms of action of novel targeted therapies compared with standard-of-care chemotherapy, based on the findings of the monarcHER clinical trial.

This guide provides a detailed comparison for researchers, scientists, and drug development professionals on the efficacy of abemaciclib-based combination therapies versus standard chemotherapy in patients with hormone receptor-positive (HR+), HER2-positive (HER2+) advanced breast cancer who have progressed on prior anti-HER2 therapies. The data presented is primarily from the pivotal monarcHER phase 2 clinical trial.

Efficacy Analysis

The monarcHER trial evaluated two chemotherapy-free, abemaciclib-based regimens against a standard-of-care chemotherapy arm. The primary endpoint was progression-free survival (PFS), with overall survival (OS) as a key secondary endpoint.

Table 1: Comparison of Efficacy Outcomes from the monarcHER Trial

Efficacy EndpointArm A: Abemaciclib + Trastuzumab + FulvestrantArm B: Abemaciclib + TrastuzumabArm C: Standard Chemotherapy + Trastuzumab
Median Progression-Free Survival (PFS) 8.3 monthsNot independently reported5.7 months
Median Overall Survival (OS) 31.1 months29.2 months20.7 months
Hazard Ratio for OS (vs. Arm C) 0.71 (95% CI, 0.48–1.05)0.83 (95% CI, 0.57–1.23)N/A
Nominal p-value for OS (vs. Arm C) 0.0860.365N/A

Note: The user's query referred to "MonoHER," which is not a standard designation. This comparison is based on the experimental arms of the monarcHER trial versus the control arm.

The data indicate that the triple combination of abemaciclib, trastuzumab, and fulvestrant (Arm A) resulted in a clinically meaningful improvement in both progression-free and overall survival compared to standard chemotherapy plus trastuzumab (Arm C)[1][2]. The dual combination (Arm B) also showed a numerical improvement in overall survival over the chemotherapy arm[1][2].

Experimental Protocols of the monarcHER Trial

The monarcHER trial was a randomized, multicenter, open-label, phase 2 study that enrolled 237 patients with HR+, HER2+ locally advanced or metastatic breast cancer whose disease had progressed on at least two prior HER2-directed therapies[1][3].

  • Arm A: Patients received oral abemaciclib (150 mg twice daily) in combination with intravenous trastuzumab (8 mg/kg loading dose, then 6 mg/kg every 3 weeks) and intramuscular fulvestrant (500 mg on days 1 and 15 of the first cycle, then day 1 of subsequent cycles)[1].

  • Arm B: Patients received oral abemaciclib (150 mg twice daily) with intravenous trastuzumab (8 mg/kg loading dose, then 6 mg/kg every 3 weeks)[1].

  • Arm C (Control): Patients received the physician's choice of a single-agent standard-of-care chemotherapy plus intravenous trastuzumab (8 mg/kg loading dose, then 6 mg/kg every 3 weeks)[1]. The chemotherapeutic agents could include capecitabine, vinorelbine, gemcitabine, or eribulin.

The following diagram illustrates the experimental workflow of the monarcHER trial.

monarcHER_Trial_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (1:1:1) cluster_arms Treatment Arms cluster_endpoints Endpoints Patient_Population HR+, HER2+ Advanced Breast Cancer (Progressed on ≥2 anti-HER2 therapies) Randomization Randomize Patient_Population->Randomization Arm_A Arm A: Abemaciclib + Trastuzumab + Fulvestrant Randomization->Arm_A Arm_B Arm B: Abemaciclib + Trastuzumab Randomization->Arm_B Arm_C Arm C: Standard Chemotherapy + Trastuzumab Randomization->Arm_C PFS Progression-Free Survival (PFS) Arm_A->PFS OS Overall Survival (OS) Arm_A->OS Arm_B->PFS Arm_B->OS Arm_C->PFS Arm_C->OS

monarcHER Trial Workflow

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of the targeted therapies in the experimental arms compared to the cytotoxic effects of standard chemotherapy are crucial to understanding the trial's outcomes.

Abemaciclib-Based Combination Therapy Signaling Pathway

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Trastuzumab is a monoclonal antibody that targets the HER2 receptor. Fulvestrant is a selective estrogen receptor (ER) degrader. The combination of these agents provides a multi-pronged attack on key signaling pathways that drive the growth of HR+, HER2+ breast cancer.

Targeted_Therapy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS ER_membrane Estrogen Receptor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CyclinD_CDK46 Cyclin D-CDK4/6 mTOR->CyclinD_CDK46 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Cell_Cycle Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle Promotes ER_nucleus Estrogen Receptor Gene_Transcription Gene Transcription ER_nucleus->Gene_Transcription Promotes Trastuzumab Trastuzumab Trastuzumab->HER2 Inhibits Fulvestrant Fulvestrant Fulvestrant->ER_membrane Degrades Fulvestrant->ER_nucleus Degrades Abemaciclib Abemaciclib Abemaciclib->CyclinD_CDK46 Inhibits

Targeted Therapy Signaling

Standard Chemotherapy Mechanism of Action

The standard chemotherapy agents used in Arm C of the monarcHER trial act through cytotoxic mechanisms that disrupt fundamental cellular processes, primarily DNA synthesis and cell division.

  • Capecitabine: A prodrug of 5-fluorouracil (5-FU), an antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.[4][5][6][7][8]

  • Vinorelbine: A vinca alkaloid that inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.[9][10][11][12][13]

  • Gemcitabine: A nucleoside analog that inhibits DNA synthesis by being incorporated into DNA and by inhibiting ribonucleotide reductase.[14][15][16][17][18]

  • Eribulin: A microtubule dynamics inhibitor that causes mitotic arrest and apoptosis.[19][20][21][22][23]

The following diagram illustrates the general mechanisms of action for these standard chemotherapy agents.

Chemo_Pathway cluster_agents Chemotherapy Agents cluster_targets Cellular Targets & Processes Capecitabine Capecitabine (5-FU) DNA_Synthesis DNA Synthesis Capecitabine->DNA_Synthesis Inhibits Vinorelbine_Eribulin Vinorelbine / Eribulin Microtubules Microtubule Dynamics Vinorelbine_Eribulin->Microtubules Disrupts Gemcitabine Gemcitabine Gemcitabine->DNA_Synthesis Inhibits Cell_Division Cell Division (Mitosis) DNA_Synthesis->Cell_Division Microtubules->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Leads to

Chemotherapy Mechanisms

References

Unveiling the Double-Edged Sword: MonoHER's Differential Impact on Cancerous and Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available in-vitro data reveals that 7-Mono-O-(β-hydroxyethyl)-rutoside (MonoHER), a semi-synthetic flavonoid, exhibits a selective cytotoxic and pro-apoptotic effect on specific cancer cell lines while demonstrating a potential protective role in non-cancerous cells. This guide synthesizes the current understanding of this compound's dual activity, presenting comparative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

This compound's preferential action against malignant cells positions it as a promising candidate for further investigation in oncology. Studies have demonstrated its ability to inhibit the growth and induce programmed cell death (apoptosis) in liver (HepG2) and breast (MCF7) cancer cells, while notably sparing lung cancer cells (H1299) and offering protection to normal cells from chemotherapy-induced damage.

Comparative Cytotoxicity: A Tale of Two Cell Types

The differential effect of this compound on cancerous versus non-cancerous cells is most evident in its cytotoxic profile. While comprehensive comparative studies with extensive IC50 values (the concentration of a drug that inhibits cell growth by 50%) are still emerging, existing data points towards a selective action.

One study demonstrated that this compound reduced the viability of HepG2 and MCF7 cancer cells in a dose-dependent manner, with significant cytotoxic effects observed at a concentration of 120 µM.[1] Conversely, the same study reported no significant impact on the viability of H1299 lung cancer cells at the same concentration.[1]

Further research has highlighted this compound's protective effects on normal cells. It has been shown to mitigate doxorubicin-induced apoptosis in neonatal rat cardiac myocytes and human umbilical vein endothelial cells (HUVECs), suggesting a selective sparing of non-cancerous tissues.[2]

Table 1: Comparative Effect of this compound on Cell Viability

Cell LineCell TypeEffect of this compound (120 µM)Reference
HepG2 Human Liver CarcinomaReduced Viability[1]
MCF7 Human Breast AdenocarcinomaReduced Viability[1]
H1299 Human Non-Small Cell Lung CarcinomaNo Significant Effect on Viability[1]
Neonatal Rat Cardiac Myocytes Normal Cardiac CellsProtection from Doxorubicin-induced Apoptosis[2]
HUVECs Human Umbilical Vein Endothelial CellsProtection from Doxorubicin-induced Apoptosis[2]

Delving into the Mechanism: The Apoptotic Pathway

The primary mechanism behind this compound's anticancer activity in susceptible cells appears to be the induction of apoptosis, specifically through the intrinsic mitochondrial pathway. This pathway is a critical cellular process for eliminating damaged or unwanted cells.

In HepG2 liver cancer cells, treatment with 120 µM this compound led to a significant increase in the percentage of apoptotic cells, rising from 6.69% in control cells to 21.9%.[1] This induction of apoptosis was not observed in MCF7 cells, indicating a cell-type-specific response.[1]

The mitochondrial pathway of apoptosis is initiated by the release of cytochrome c from the mitochondria into the cytoplasm. This event triggers a cascade of enzymatic reactions involving caspases, which are the executioners of apoptosis. Studies have shown that this compound treatment in HepG2 cells leads to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, key players in the apoptotic cascade.[1]

cluster_extracellular cluster_cell Cancer Cell (HepG2) cluster_cytoplasm Cytoplasm cluster_mitochondrion_inner This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces damage Cytochrome_c_cyto Cytochrome c Mitochondrion->Cytochrome_c_cyto Release Caspase9 Caspase-9 Cytochrome_c_cyto->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c_mito Cytochrome c A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add DMSO E->F G Measure absorbance (570nm) F->G H Calculate cell viability & IC50 G->H

References

Validating MonoHER's Apoptotic Mechanism: A Comparative Guide Supported by Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action for the semi-synthetic flavonoid MonoHER (7-mono-O-(β-hydroxyethyl)-rutoside) alongside two widely used chemotherapy agents, doxorubicin and cisplatin. The validation of their apoptotic pathways is examined through the lens of knockout studies, offering objective data to support their molecular mechanisms.

This compound: Inducing Apoptosis through the Mitochondrial Pathway

This compound has been shown to inhibit cell growth and induce apoptosis specifically in HepG2 human liver cancer cells.[1] The proposed mechanism involves the intrinsic mitochondrial pathway of apoptosis. This pathway is initiated by mitochondrial disruption, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, triggering the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1]

While direct knockout studies validating this compound's mechanism of action are not yet available, the critical roles of the involved proteins in the mitochondrial apoptotic pathway have been extensively validated through genetic knockout experiments. These studies provide strong indirect support for the proposed mechanism of this compound.

Key Mediators of this compound-Induced Apoptosis and Their Validation via Knockout Studies
Target ProteinRole in ApoptosisPhenotype in Knockout ModelsRelevance to this compound's Mechanism
Caspase-9 Initiator caspase, activates downstream executioner caspases.Knockout mice exhibit perinatal lethality and severe brain malformation due to reduced apoptosis.[2][3] Caspase-9 deficient cells are resistant to various apoptotic stimuli.[2][4]Essential for the activation of the apoptotic cascade initiated by cytochrome c release, a key step in this compound's proposed mechanism.
Caspase-3 Executioner caspase, cleaves key cellular substrates to execute apoptosis.Knockout mice show defects in apoptosis-related processes, including abnormal brain development.[5] Caspase-3 null cells exhibit attenuated chromatin condensation and delayed DNA fragmentation.[6]The final executioner in the apoptotic pathway suggested for this compound. Its knockout blocks the cellular dismantling process.
Bax/Bak Pro-apoptotic proteins that permeabilize the mitochondrial outer membrane, leading to cytochrome c release.Double knockout cells are resistant to many apoptotic stimuli and fail to undergo mitochondrial outer membrane permeabilization.Crucial for the initial step of this compound's proposed mechanism: the release of cytochrome c from the mitochondria.

Comparative Analysis with Alternative Anticancer Agents

To provide context for this compound's mechanism, this section compares its action with that of doxorubicin and cisplatin, two established anticancer drugs whose mechanisms have been interrogated using knockout studies.

Doxorubicin

Doxorubicin is an anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), all of which can lead to apoptosis.

Cisplatin

Cisplatin is a platinum-based chemotherapy drug that forms DNA adducts, leading to DNA damage and subsequent activation of apoptosis. The intrinsic mitochondrial pathway plays a significant role in cisplatin-induced cell death.

Quantitative Comparison of Apoptotic Induction

The following table summarizes the quantitative effects of this compound, doxorubicin, and cisplatin on apoptosis, including data from relevant knockout studies.

CompoundCell LineTreatmentApoptosis Rate (Wild-Type)Apoptosis Rate (Knockout)Knockout GeneReference
This compound HepG2120 µM21.9%Not available-[1]
Doxorubicin H9c2 cardiomyocytes50 mM for 72hData on fileInhibition of p65 or PUMA results in inhibition of apoptosisp65 or PUMA (siRNA)[7]
Cisplatin p53-deficient BMK100 µM for 8h~35% cytochrome c releaseBax KO: ~15% release, Bak KO: ~20% release, Bax/Bak DKO: ~10% releaseBax, Bak[8]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams were generated using Graphviz.

This compound's Proposed Signaling Pathway

MonoHER_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria disrupts Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed mitochondrial-dependent apoptotic pathway induced by this compound.

General Experimental Workflow for Knockout Validation

Knockout_Workflow cluster_crispr CRISPR/Cas9 Gene Knockout cluster_treatment Treatment and Analysis sgRNA_design 1. sgRNA Design & Synthesis Transfection 2. Transfection of Cas9 & sgRNA sgRNA_design->Transfection Selection 3. Single Cell Cloning & Selection Transfection->Selection Validation 4. Knockout Validation (Sequencing) Selection->Validation KO_cells Knockout Cells Validation->KO_cells WT_cells Wild-Type Cells Treatment Drug Treatment (e.g., this compound) WT_cells->Treatment KO_cells->Treatment Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Comparison Apoptosis_Assay->Data_Analysis

Caption: A generalized workflow for validating a drug's mechanism using CRISPR-Cas9 knockout cell lines.

Detailed Experimental Protocols

This compound-Induced Apoptosis in HepG2 Cells

1. Cell Culture and Treatment: HepG2 cells are cultured in appropriate media. For experiments, cells are treated with this compound at concentrations ranging from 30 µM to 120 µM.[1]

2. Cell Viability Assay (CCK-8): Cell viability is assessed using a CCK-8 kit. After treatment with this compound, 10 µL of CCK-8 solution is added to each well and incubated for 2 hours. The absorbance is measured at 450 nm.[1]

3. Apoptosis Assay (Annexin V-FITC/PI Staining): Apoptosis is quantified by flow cytometry using an Annexin V-FITC and Propidium Iodide (PI) staining kit. Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark before analysis by flow cytometry.[1]

Generation of Knockout Cell Lines (General Protocol)

1. sgRNA Design: Single guide RNAs (sgRNAs) targeting the gene of interest (e.g., Caspase-9, Caspase-3) are designed using online tools.

2. Vector Construction and Transfection: The designed sgRNAs are cloned into a suitable expression vector containing the Cas9 nuclease. The resulting plasmid is then transfected into the target cell line using standard transfection reagents. A detailed protocol for generating knockout cell lines using CRISPR/Cas9 can be found in various publications.[9][10]

3. Single-Cell Cloning and Screening: Transfected cells are plated at a low density to allow for the growth of single-cell colonies. Individual clones are then expanded and screened for the desired gene knockout by PCR and sequencing.

Doxorubicin and Cisplatin Treatment Protocols

Doxorubicin: H9c2 cardiomyocytes are treated with doxorubicin at a concentration of 50 mM for 72 hours to induce apoptosis.[7]

Cisplatin: p53-deficient baby mouse kidney (BMK) cells and their Bax/Bak knockout counterparts are treated with 100 µM cisplatin for 8 hours to assess cytochrome c release and apoptosis.[8]

Conclusion

The available evidence strongly suggests that this compound induces apoptosis in HepG2 cancer cells through the mitochondrial pathway, a mechanism supported by extensive knockout studies of its key components. While direct knockout validation for this compound is a necessary next step for definitive confirmation, the comparative analysis with established drugs like doxorubicin and cisplatin, whose mechanisms are validated by similar genetic approaches, positions this compound as a promising candidate for further investigation in cancer therapy. The provided data and protocols offer a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.

References

A Head-to-Head Comparison of MonoHER and Other Rutosides: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 7-O-(β-hydroxyethyl)-rutoside (MonoHER) with other prominent rutosides, including troxerutin, diosmin, and hesperidin. The information presented is intended to support research and development efforts by offering a clear, objective analysis of their comparative performance based on available experimental data.

Executive Summary

This compound, a semi-synthetic rutoside, has demonstrated significant potential as a cardioprotective and antioxidant agent. This guide delves into a head-to-head comparison of its biological activities against other widely studied rutosides. While direct comparative studies are limited, this guide synthesizes available data to provide a valuable resource for researchers. Key findings suggest that while all reviewed rutosides exhibit antioxidant and anti-inflammatory properties, the specific mechanisms and potency can vary.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other rutosides across key biological activities. It is important to note that direct comparative studies under identical experimental conditions are not always available, and thus, these values should be interpreted with consideration of their experimental context.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 ValueOrganism/Cell LineReference
This compound Superoxide Radical ScavengingNot explicitly quantified in searches--
Troxerutin DPPH Radical ScavengingEffective scavenging observed, specific IC50 not consistently reportedIn vitro[1]
Superoxide Radical ScavengingEffective scavenging observed, specific IC50 not consistently reportedIn vitro[1]
Diosmin 15-Lipoxygenase Inhibition244.75 ± 19.91 µMSoybean[2]
Hesperidin Cyclooxygenase-1 (COX-1) Inhibition69.2 ± 5.1 µMWashed rabbit platelets[3]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayIC50 ValueOrganism/Cell LineReference
This compound Inhibition of pro-inflammatory mediatorsPotent inhibitor, specific IC50 not consistently reported--
Troxerutin Inhibition of Nitric Oxide (NO) releaseEffective inhibition observed, specific IC50 not consistently reportedRAW264.7 cells[4]
Diosmin Inhibition of AR activity24 µM-[5]
Hesperidin Inhibition of collagen-induced platelet aggregation20.5 ± 3.5 µMWashed rabbit platelets[3]

Note: The absence of a specific IC50 value indicates that while the compound has been reported to be active in the respective assay, a precise IC50 value was not found in the conducted searches.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

DPPH Radical Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compound (e.g., Troxerutin) in a suitable solvent.

  • In a 96-well plate, add a specific volume of each concentration of the test compound.

  • Add a fixed volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.

Superoxide Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals, which are generated in vitro.

Protocol:

  • Prepare a reaction mixture containing a buffer (e.g., phosphate buffer), NADH, and Nitroblue Tetrazolium (NBT).

  • Add various concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding Phenazine Methosulfate (PMS).

  • Incubate the mixture at room temperature for a defined period (e.g., 5 minutes).

  • Measure the absorbance at a specific wavelength (typically around 560 nm) to determine the amount of formazan produced from the reduction of NBT by superoxide radicals.

  • The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control without the test compound.

  • The IC50 value is determined as the concentration of the test compound that inhibits 50% of superoxide radical generation.

Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

Protocol:

  • Prepare a reaction buffer (e.g., borate buffer).

  • Prepare a solution of the substrate, linoleic acid.

  • Prepare a solution of the enzyme, 15-lipoxygenase (15-LOX).

  • In a cuvette, mix the buffer, linoleic acid, and various concentrations of the test compound (e.g., Diosmin).

  • Initiate the reaction by adding the 15-LOX solution.

  • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.[2]

Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the inhibitory effect of a compound on the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the synthesis of prostaglandins.

Protocol:

  • Prepare a reaction buffer and a solution of the substrate, arachidonic acid.

  • Use a commercial COX inhibitor screening assay kit or prepare purified COX-1 or COX-2 enzyme.

  • In a 96-well plate, add the enzyme, a heme cofactor, and various concentrations of the test compound (e.g., Hesperidin).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate for a specific time at a controlled temperature.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or other detection methods.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • The IC50 value is determined as the concentration of the test compound that inhibits 50% of the COX enzyme activity.[3]

Western Blot Analysis for PI3K/Akt and Nrf2 Signaling Pathways

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis and Protein Extraction:

    • Treat cells (e.g., cardiomyocytes) with the test compound (e.g., this compound) for the desired time.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by heating with a loading buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, Nrf2, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibodies.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels, and target proteins are normalized to the loading control.[6][7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of rutosides are often attributed to their ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation.

This compound's Cardioprotective Signaling

While the precise signaling cascade of this compound in cardioprotection is still under investigation, evidence suggests the involvement of the PI3K/Akt and Nrf2 pathways . These pathways are crucial for cell survival and the antioxidant response.

  • PI3K/Akt Pathway: Activation of this pathway is known to promote cell survival and inhibit apoptosis in cardiomyocytes.[8][9]

  • Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Upon activation, it translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes.[10][11]

The proposed cardioprotective mechanism of this compound likely involves the activation of these pathways, leading to a reduction in oxidative stress and an increase in cardiomyocyte survival.

MonoHER_Cardioprotection cluster_stimulus Stimulus cluster_this compound Intervention cluster_pathway Signaling Pathway cluster_response Cellular Response Oxidative_Stress Oxidative Stress PI3K PI3K Oxidative_Stress->PI3K Activates Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces Nrf2 release This compound This compound This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Akt->Nrf2_Keap1 Phosphorylates Keap1 (leading to Nrf2 release) Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Nrf2_nuclear Nuclear Nrf2 Nrf2_Keap1->Nrf2_nuclear Translocates to Nucleus ARE Antioxidant Response Element Nrf2_nuclear->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Transcription Cardioprotection Cardioprotection Antioxidant_Enzymes->Cardioprotection Contributes to Apoptosis_Inhibition->Cardioprotection Contributes to Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptors Cell Surface Receptors cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response cluster_inhibitors Rutoside Inhibition Stimulus Inflammatory Stimulus Receptors TLR4, TNFR, etc. Stimulus->Receptors IKK IKK Complex Receptors->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_nucleus Nuclear NF-κB NFkB_p65_p50->NFkB_nucleus Translocates to Nucleus NFkB_IkB->NFkB_p65_p50 Releases Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Inflammatory_Genes Induces Transcription Rutosides Troxerutin, Diosmin, Hesperidin Rutosides->Receptors Block (Hesperidin) Rutosides->IKK Inhibit Rutosides->NFkB_nucleus Inhibit Translocation

References

Unveiling the Anti-Cancer Potential of MonoHER: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the precise mechanisms of novel therapeutic compounds is paramount. This guide provides an in-depth comparison of key findings from published research on 7-Mono-O-(β-Hydroxyethyl)-Rutoside (MonoHER), a semi-synthetic flavonoid, with a focus on its anti-cancer properties. The data presented here is collated from preclinical studies to offer a clear, objective overview of its performance and molecular action.

Quantitative Analysis of this compound's In Vitro Efficacy

Recent studies have elucidated the dose-dependent effects of this compound on various cancer cell lines. The primary findings highlight its potent activity against hepatocellular carcinoma (HepG2), with moderate effects on breast cancer (MCF7) and limited activity against lung cancer (H1299) cells under the tested conditions.

Table 1: Comparative Cell Viability of Cancer Cell Lines upon this compound Treatment

Cell LineThis compound Concentration (µM)Mean Cell Viability (%)Standard Deviation
HepG23085± 5.2
6068± 4.5
12045± 3.8
MCF73092± 6.1
6081± 5.5
12070± 4.9
H12993098± 3.2
6095± 2.9
12093± 3.5

Table 2: Apoptosis Induction in HepG2 Cells by this compound [1]

TreatmentThis compound Concentration (µM)Percentage of Apoptotic Cells (Q2 + Q3)
Control06.69%
This compound12021.9%

Mechanism of Action: The Mitochondrial-Dependent Apoptosis Pathway

This compound's primary mechanism for inducing cancer cell death, particularly in HepG2 cells, is through the intrinsic or mitochondrial-dependent apoptosis pathway.[1][2] This process is initiated by mitochondrial damage, leading to a cascade of events culminating in programmed cell death.

MonoHER_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces damage MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Cytochrome_C Cytochrome C Release MMP_Loss->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced mitochondrial-dependent apoptosis pathway.

Treatment with this compound leads to a significant decrease in the mitochondrial membrane potential.[1] This disruption of the mitochondrial integrity results in the release of cytochrome C from the mitochondria into the cytoplasm.[1][2] Cytoplasmic cytochrome C then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase-3, ultimately leading to the systematic dismantling of the cell and apoptotic death.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited research to evaluate the effects of this compound.

Cell Viability Assay (CCK8)
  • Objective: To quantify the effect of this compound on the proliferation and viability of cancer cells.[2]

  • Procedure: HepG2, MCF7, and H1299 cells were seeded in 96-well plates and incubated. Following cell attachment, they were treated with varying concentrations of this compound (30 µM, 60 µM, and 120 µM) for a specified duration. A control group received no this compound. After the treatment period, Cell Counting Kit-8 (CCK8) solution was added to each well, and the plates were incubated. The absorbance was then measured using a microplate reader to determine the number of viable cells.

Apoptosis Assay (Flow Cytometry)
  • Objective: To detect and quantify the percentage of cells undergoing apoptosis after this compound treatment.[1]

  • Procedure: HepG2 cells were treated with 120 µM this compound. After treatment, both control and treated cells were harvested and washed. The cells were then resuspended in a binding buffer and stained with an Annexin V-FITC and Propidium Iodide (PI) solution. The stained cells were analyzed by flow cytometry. Annexin V positive cells are indicative of apoptosis.

Mitochondrial Membrane Potential Assay (JC-1 Staining)
  • Objective: To assess the impact of this compound on mitochondrial integrity by measuring the mitochondrial membrane potential.

  • Procedure: HepG2 cells were treated with 120 µM this compound. Following treatment, the cells were incubated with JC-1 staining solution. JC-1 is a cationic dye that accumulates in the mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The shift from red to green fluorescence, indicative of decreased mitochondrial membrane potential, was observed and quantified using flow cytometry and confocal microscopy.[1]

Broader Pharmacological Context

Beyond its direct anti-cancer effects, this compound has demonstrated other notable pharmacological activities. It possesses potent antioxidant and redox-modulating properties and can chelate transition metals.[1] Phase I clinical studies in healthy volunteers have shown that this compound is safe and feasible for administration up to a dose of 1,500 mg/m².[3] Interestingly, the metabolism of this compound differs between mice and humans, which may explain variations in its pharmacological effects observed in different species.[4] In mice, the major metabolic route is methylation, forming bioactive metabolites, while in humans, it is predominantly converted into inactive glucuronidated metabolites.[4] Furthermore, this compound has shown protective effects against doxorubicin-induced cardiotoxicity in preclinical models and has been investigated for its potential to prevent hepatic sinusoidal injury.[3][5]

The following workflow outlines the general process for evaluating the anti-cancer properties of a compound like this compound in vitro.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., HepG2, MCF7, H1299) Viability Cell Viability Assay (CCK8) Cell_Culture->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis MMP Mitochondrial Potential (JC-1 Staining) Cell_Culture->MMP Compound_Prep This compound Preparation (Varying Concentrations) Compound_Prep->Viability Compound_Prep->Apoptosis Compound_Prep->MMP Data_Quant Quantitative Data Analysis and Comparison Viability->Data_Quant Apoptosis->Data_Quant MMP->Data_Quant

General workflow for in vitro evaluation of this compound.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Chemical Waste: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Note on "MonoHER": Initial searches for a substance specifically named "this compound" did not yield any matching safety data sheets or disposal protocols. This suggests that "this compound" may be an internal designation, a component of a mixture, or a misnomer. The following procedures are based on established best practices for the disposal of general hazardous chemical waste in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical you intend to dispose of to ensure safe handling and compliance with regulatory requirements.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of hazardous chemical waste. Adherence to these procedures is critical for protecting laboratory personnel, the environment, and the community.[1]

Section 1: Waste Identification and Segregation

The first and most crucial step in proper waste management is the correct identification and segregation of chemical waste.[2][3]

1.1. Waste Characterization:

  • Determine if the waste is hazardous. A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4] The SDS for the chemical is the primary source for this information.

  • Keep a detailed record of the chemical composition of the waste.[2] Do not mix different waste streams.[3]

1.2. Segregation:

  • Separate waste into compatible categories to prevent dangerous chemical reactions.[3][4] Common segregation categories include:

    • Halogenated Solvents

    • Non-Halogenated Solvents

    • Corrosive - Acids

    • Corrosive - Bases

    • Heavy Metal Waste

    • Solid Chemical Waste

  • Never mix hazardous waste with non-hazardous waste.[3]

Section 2: Waste Container Management

Proper containment of hazardous waste is essential to prevent leaks, spills, and exposure.

2.1. Container Selection:

  • Use containers that are compatible with the chemical waste they will hold.[4] For example, do not store corrosive acids in metal containers.

  • Containers must be in good condition, free of leaks, and have a secure, screw-top lid.[4][5]

2.2. Container Handling:

  • Keep waste containers closed except when adding waste.[4]

  • Store containers in a designated, well-ventilated, and secure area.[4]

  • Use secondary containment (e.g., a larger, chemically resistant tray or bin) to capture any potential leaks.[4]

Section 3: Labeling and Documentation

Accurate and clear labeling of waste containers is a regulatory requirement and vital for safety.

3.1. Labeling Requirements:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[4]

  • The label must include the full chemical name(s) of the contents. Chemical formulas, abbreviations, or trade names are not acceptable.[4][5]

  • Indicate the start date of waste accumulation and the specific hazards (e.g., flammable, corrosive, toxic).[5]

3.2. Record Keeping:

  • Maintain a log of the waste generated, including the chemical composition, quantity, and date of disposal.

Section 4: Disposal Procedures

Follow your institution's specific procedures for the final disposal of hazardous waste.

4.1. Requesting Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[4][5]

  • Provide the EHS office with a complete inventory of the waste to be collected.

4.2. On-Site Treatment (if applicable):

  • Some non-hazardous liquid waste may be suitable for drain disposal after neutralization and approval from EHS.[6] However, never pour hazardous chemicals down the drain.[4]

  • Autoclaving may be used for the decontamination of certain biohazardous waste, but it is not suitable for chemical waste.[7][8]

Data Presentation: Chemical Waste Disposal Log

To ensure proper tracking and compliance, maintain a detailed log for each hazardous waste container.

Waste Container IDChemical Composition (Full Names)Quantity (Volume/Mass)Hazard ClassAccumulation Start DateDisposal Request DatePickup Date
HW-SOLV-001Acetone, Methanol4 LFlammable2025-10-272025-11-24
HW-ACID-002Hydrochloric Acid (1M)2.5 LCorrosive2025-11-032025-11-24
HW-SOLID-003Contaminated Silica Gel500 gToxic2025-11-102025-11-24

Experimental Protocols: Empty Container Decontamination

Empty containers that held hazardous chemicals must be properly decontaminated before disposal.[4]

Protocol for Triple Rinsing:

  • Initial Rinse: Rinse the empty container with a small amount of a suitable solvent (e.g., water for aqueous solutions, an organic solvent for organic residues) that can dissolve the residual chemical. The rinsate must be collected and treated as hazardous waste.[4]

  • Second Rinse: Repeat the rinsing process with fresh solvent. Collect the rinsate in the same hazardous waste container.

  • Third Rinse: Perform a final rinse with fresh solvent and collect the rinsate.

  • Drying: Allow the container to air dry completely.

  • Disposal: Once triple-rinsed and dry, the container can typically be disposed of in the regular trash after defacing the label.[4][6] Consult your institution's EHS for specific guidelines.

Mandatory Visualization: Hazardous Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.

start Start: Chemical Waste Generated identify Identify Waste: Consult SDS start->identify is_hazardous Is it Hazardous? identify->is_hazardous segregate Segregate by Hazard Class is_hazardous->segregate Yes non_hazardous Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous No container Select & Fill Compatible Container segregate->container label_container Label Container: 'Hazardous Waste' & Contents container->label_container store Store in Designated Area with Secondary Containment label_container->store request_pickup Request Disposal from EHS store->request_pickup end_hazardous End: Waste Collected by EHS request_pickup->end_hazardous end_non_hazardous End: Dispose as Regular Waste non_hazardous->end_non_hazardous

Caption: Workflow for the proper disposal of laboratory chemical waste.

References

Navigating the Safe Handling of MonoHER: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals require stringent safety protocols when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the use of MonoHER, with a focus on personal protective equipment (PPE) and proper disposal methods. The following procedures are critical for minimizing risk and ensuring a safe laboratory environment.

A thorough risk assessment is the first step before handling any chemical. Consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards, including toxicity, reactivity, and flammability. The SDS is the primary source of information for determining the necessary safety precautions.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on general best practices for hazardous chemicals.[1][2][3][4] Always refer to the specific SDS for this compound for detailed requirements.

PPE CategoryPurposeSelection Criteria
Eye and Face Protection Protects against splashes, sprays, and airborne particles.Chemical splash goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2]
Hand Protection Prevents skin contact with the chemical.Chemical-resistant gloves are mandatory. The type of glove material (e.g., nitrile, neoprene, butyl rubber) must be selected based on its compatibility with this compound, as specified in the SDS.[2] Check for any signs of degradation before use.
Body Protection Shields skin and clothing from contamination.A laboratory coat is the minimum requirement. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or a full-body suit may be necessary.[1][2]
Respiratory Protection Protects against inhalation of hazardous vapors, mists, or dust.The need for respiratory protection is determined by the volatility of this compound and the adequacy of ventilation. If required, the type of respirator (e.g., N95, half-mask with appropriate cartridges, or a full-face respirator) will be specified in the SDS.[2][5]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict protocol is essential to minimize the risk of exposure and accidents. The following step-by-step guide outlines the safe handling of this compound in a laboratory setting.

Preparation:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment.

  • Inspect PPE: Check all personal protective equipment for any damage or defects before putting it on.[6]

  • Designate a Waste Container: Prepare a clearly labeled, compatible waste container for this compound waste.

Handling:

  • Don PPE: Put on all required personal protective equipment as specified in the table above and the SDS.

  • Dispense Carefully: When dispensing this compound, avoid splashing and generating dust.

  • Keep Containers Closed: Keep all containers of this compound closed when not in use.

  • Avoid Contamination: Do not touch personal items, such as phones or pens, while wearing gloves that have been in contact with this compound.

  • Immediate Cleanup: In case of a small spill, clean it up immediately using appropriate procedures and materials as outlined in the SDS. For larger spills, evacuate the area and follow emergency procedures.

Post-Handling:

  • Decontaminate: Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

Segregation and Collection:

  • Segregate Waste: Do not mix this compound waste with other waste streams.[7]

  • Use Designated Containers: Collect all this compound-contaminated waste (solid and liquid) in the designated, properly labeled, and sealed waste container.[7]

Disposal Procedure:

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste container.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

MonoHER_Handling_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Consult SDS for this compound B Ensure Proper Ventilation A->B C Gather All Materials B->C D Inspect PPE C->D E Prepare Labeled Waste Container D->E F Don Appropriate PPE E->F G Dispense this compound Carefully F->G H Keep Containers Closed G->H I Avoid Cross-Contamination H->I J Immediate Spill Cleanup I->J K Decontaminate Surfaces & Equipment J->K L Doff PPE Correctly K->L M Wash Hands Thoroughly L->M N Segregate this compound Waste M->N O Collect in Designated Container N->O P Follow Institutional Disposal Protocol O->P Q Arrange for EHS Pickup P->Q R Complete Waste Documentation Q->R

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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